Cobalt chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
cobalt(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Co/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPFVAHMJGGAJG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoCl2, Cl2Co | |
| Record name | COBALT CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8439 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | COBALT (II) CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | cobalt(II) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cobalt(II)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040180 | |
| Record name | Cobalt chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cobalt chloride is a pink to red solid with a slight sharp odor. Sinks and mixes with water. Pale blue leaflets, turns pink upon exposure to moist air., Pale-blue hygroscopic solid; Turns pink in moist air; [Merck Index] Blue granules with a chlorine-like smell and soluble in water; [MSDSonline], PALE BLUE HYGROSCOPIC POWDER. TURNS PINK ON EXPOSURE TO AIR AND MOISTURE. | |
| Record name | COBALT CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8439 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cobaltous chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8047 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | COBALT (II) CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
1049 °C | |
| Record name | Cobaltous chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COBALT (II) CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in water, 53.420 lb/100 lb water at 70 °F, In water, 1.16 kg/L at 0 °C, Soluble in alcohols, acetone, ether, glycerol, and pyridine, For more Solubility (Complete) data for Cobaltous chloride (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 53 (good) | |
| Record name | Cobaltous chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COBALT (II) CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.924 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.36 at 25 °C/4 °C, Mol wt: 165.87; violet-blue, monoclinic or triclinic crystals; density: 2.477 at 25 °C/26 °C; slightly soluble in ether /Cobaltous chloride dihydrate/, 3.4 g/cm³ | |
| Record name | COBALT CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8439 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cobaltous chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COBALT (II) CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
VP: 10 kPa (75 mm Hg) at 818 °C; 100 kPa (750 mm Hg) at 1048 °C | |
| Record name | Cobaltous chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale-blue hygroscopic leaflets; colorless in very thin layers, Blue hexagonal leaflets | |
CAS No. |
7646-79-9, 1332-82-7 | |
| Record name | COBALT CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8439 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cobalt chloride (CoCl2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7646-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobaltous chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007646799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cobalt chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COBALTOUS CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVS87XF13W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cobaltous chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COBALT (II) CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
187 °F (USCG, 1999), 735 °C | |
| Record name | COBALT CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8439 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cobaltous chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COBALT (II) CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Historical Context of Cobalt Coordination Chemistry Research
The story of cobalt chloride is central to the development of coordination chemistry. In 1798, the French chemist B.M. Tassaert observed that ammoniacal solutions of cobalt(III) chloride developed a brownish mahogany color, a finding that marked the beginning of modern coordination chemistry. britannica.combritannica.com This initial observation, though not immediately understood, sparked further investigation into the nature of these new compounds. It was later discovered that two stable compounds, this compound and ammonia (B1221849), could combine to form a new chemical entity with distinct properties. britannica.com
The 19th century saw the isolation of various cobalt-ammonia-chloride complexes, such as CoCl₃·6NH₃, CoCl₃·5NH₃, and CoCl₃·4NH₃. ionicviper.org These compounds exhibited intriguing colors and unexpected electrical conductivities, which puzzled chemists of the era. ionicviper.org The prevailing "chain theory," proposed by Christian Wilhelm Blomstrand and developed by Sophus Mads Jørgensen, attempted to explain these properties by suggesting that ammonia molecules could link together in chains, similar to hydrocarbons. britannica.com
However, it was Alfred Werner's groundbreaking coordination theory in 1893 that revolutionized the understanding of these complexes. ionicviper.orgbyjus.com Through meticulous experiments with this compound and ammonia, Werner proposed that metal ions have a primary valency (oxidation state) and a secondary valency (coordination number). byjus.com He correctly postulated that in [Co(NH₃)₆]Cl₃, the six ammonia molecules are directly bonded to the cobalt ion in an octahedral geometry, forming a complex cation, with the three chloride ions acting as counter-ions. britannica.comlibretexts.org This model successfully explained the observed isomerism and electrical conductivity of these compounds, laying the foundation for modern inorganic chemistry and earning Werner the Nobel Prize in Chemistry in 1913. byjus.comlibretexts.orgtandfonline.com Werner's work with cobalt complexes, particularly the resolution of chiral isomers, was a critical experiment that led to the widespread acceptance of his theory. tandfonline.com
Contemporary Significance of Cobalt Chloride in Interdisciplinary Research
The legacy of cobalt chloride extends far beyond its historical role. In contemporary research, it serves as a crucial compound in a wide array of interdisciplinary fields, demonstrating its versatility and enduring importance.
Catalysis
This compound is a versatile catalyst in numerous organic and industrial processes. samaterials.com It is instrumental in hydroformylation reactions, converting alkenes to aldehydes, and in the Fischer-Tropsch synthesis, which produces hydrocarbons from syngas. samaterials.com Its catalytic activity stems from its ability to form coordination complexes and participate in redox reactions. samaterials.com Research continues to focus on developing novel cobalt-based catalysts, including those with N-heterocyclic carbene (NHC) ligands, to enhance catalytic efficiency and selectivity in reactions like cross-coupling and polymerization. mdpi.comnih.gov
Materials Science and Energy Storage
The demand for high-energy-density batteries, particularly for electric vehicles and renewable energy storage, has propelled this compound to the forefront of materials science research. marketresearchintellect.com It is a key precursor in the synthesis of cathode materials for lithium-ion batteries. marketresearchintellect.comsigmaaldrich.com Researchers are actively investigating methods to improve battery performance and longevity by modifying materials with this compound. marketresearchintellect.com This includes the development of cobalt- and nitrogen-doped carbon materials to enhance the performance of lithium-sulfur batteries. advancedcarbonscouncil.org Furthermore, this compound is utilized in the electroplating of cobalt and in the creation of sealants and adhesives. echem.com.bdschoolspecialty.com
Sensor Technology
The hygroscopic nature of this compound and its distinct color change from blue (anhydrous) to pink (hydrated) make it an excellent indicator for humidity. echem.com.bdceramic-glazes.com This property is exploited in the development of humidity sensors. researchgate.net Recent advancements include the fabrication of flexible and low-cost humidity sensors using this compound-impregnated cellulose (B213188) filter paper for applications like respiration monitoring. researchgate.net Other research focuses on creating optical humidity sensors using this compound coatings on long-period fiber gratings and developing nanosensors for detecting environmental contaminants. optica.orgekb.egnih.gov
Biological and Chemical Research
In laboratory settings, this compound is used for a variety of purposes. It serves as a precursor for the synthesis of other cobalt compounds, such as cobaltocene. ceramic-glazes.comnoahchemicals.com It is also employed as a Lewis acid in organic synthesis and as an indicator for water in desiccants. ceramic-glazes.com In biological research, this compound is used to mimic hypoxic conditions in cell cultures, which is valuable for studying cellular responses to low oxygen levels. scielo.br
Scope and Research Trajectories Within Cobalt Chloride Studies
Controlled Synthesis of this compound Coordination Compounds
The synthesis of coordination compounds from this compound involves the reaction of the cobalt(II) ion with various ligands. These processes can be conducted in the solid state or in solution, with each approach offering distinct advantages for controlling the final product's stoichiometry and structure.
Mechanochemical Approaches for Solid-State Coordination Compound Formation
Mechanochemistry offers a solvent-free route to synthesize coordination compounds by grinding solid reactants together. irejournals.com This method is not only environmentally friendly but can also lead to the formation of products that are not accessible through traditional solution-based techniques. irejournals.com
The direct grinding of cobalt(II) chloride hexahydrate or anhydrous this compound with ligands like primary aromatic amines or imidazole (B134444) in a mortar and pestle can produce cobalt-amine complexes. psu.eduresearchgate.net For instance, reacting cobalt(II) chloride hexahydrate with primary aromatic amines in a 1:2 metal-to-ligand ratio under solvent-free conditions has been shown to form solid coordination compounds, confirmed by a distinct color change in the reaction mixture. researchgate.net Similarly, grinding anhydrous CoCl₂ or its hexahydrate form with imidazole results in the formation of tetrahedrally coordinated cobalt(II) complexes, such as [(C₃H₄N₂)₂CoCl₂]. psu.edu
These solid-state reactions are often rapid and can be performed at room temperature, making mechanochemistry a convenient and efficient synthetic route. irejournals.comresearchgate.net The composition of the resulting compounds is typically verified through techniques such as elemental analysis, thermal gravimetric analysis (TGA), infrared spectroscopy (IR), and powder X-ray diffraction (PXRD). researchgate.net
Table 1: Examples of Mechanochemically Synthesized Cobalt Coordination Compounds
| Reactants | Ligand | Resulting Complex | Reference |
|---|---|---|---|
| CoCl₂ · 6H₂O | Primary Aromatic Amines | Co(amine)₂Cl₂ | researchgate.net |
| Anhydrous CoCl₂ | Imidazole | [(C₃H₄N₂)₂CoCl₂] | psu.edu |
| CoCl₂ · 6H₂O | Benzimidazole | [Co(C₇H₆N₂)₂Cl₂] | irejournals.com |
Solution-Phase Synthetic Pathways for Cobalt Complexes
Solution-phase synthesis is a conventional and widely used method for preparing cobalt complexes, offering excellent control over stoichiometry and reaction conditions. The process typically involves dissolving this compound, often the hexahydrate form (CoCl₂·6H₂O), in a suitable solvent, followed by the addition of a solution containing the desired ligand. google.comacs.org
A variety of solvents can be employed, including methanol (B129727), ethanol (B145695), and acetonitrile (B52724). google.comscholarsresearchlibrary.com For example, this compound hexahydrate dissolved in methanol reacts with N,N,N-tridentate (NNN) ligands upon stirring at room temperature for several hours to yield the corresponding cobalt complexes. google.com The product is often isolated by evaporating the solvent under a vacuum, followed by washing with a non-polar solvent like diethyl ether to remove unreacted starting materials. google.com
In another approach, anhydrous this compound is dissolved in acetonitrile and reacted with 2,2′-bipyridyl (bpy) to form the blue solid complex Co(bpy)Cl₂. acs.org This complex can then serve as a precursor for more intricate structures. By treating it with a chloride abstracting agent like thallium hexafluorophosphate (B91526) (TlPF₆) and then adding another ligand such as nitrosobenzene (B162901), mixed-ligand cobalt(II) complex salts can be synthesized. acs.orgacs.org The choice of solvent and the order of addition of reagents are crucial in directing the reaction toward the desired product. acs.org
Hydrothermal and Solvothermal Methods for Nanomaterial Synthesis Utilizing this compound Precursors
Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline nanomaterials from this compound precursors. These processes are carried out in sealed vessels, such as Teflon-lined autoclaves, under elevated temperature and pressure. researchgate.netmdpi.com The primary distinction is the solvent used: hydrothermal synthesis employs water, while solvothermal synthesis uses organic solvents. mdpi.com
These methods are widely used to produce cobalt oxide (Co₃O₄) nanoparticles and other nanostructures. In a typical hydrothermal synthesis, an aqueous solution of this compound is mixed with other reagents, such as urea (B33335) or potassium hydroxide (B78521) (KOH), and heated in an autoclave. sid.iracs.org For example, Co₃O₄ nanorods have been synthesized by heating a solution of this compound and urea at 105°C for 6 hours. acs.org The intermediate product is then calcined to yield the final porous nanostructure. acs.org Similarly, Co₃O₄ nanoparticles can be prepared by heating a mixture of cobalt(II) chloride, Triton X-100, and KOH in an autoclave at 180°C. researchgate.netsid.irut.ac.ir
Solvothermal synthesis follows a similar principle but utilizes organic solvents like ethanol, methanol, or tert-butanol (B103910). mdpi.combu.edu.egnih.gov This method has been used to create cobalt nanoparticles (CoNPs) by dissolving this compound in ethanol and adding a reducing agent. mdpi.com The choice of solvent can influence the size and characteristics of the resulting nanoparticles. For instance, synthesizing cobalt iron oxide nanoparticles in tert-butanol instead of water has been shown to produce smaller crystallites. nih.govrsc.org
Table 2: Comparison of Hydrothermal and Solvothermal Synthesis Parameters
| Method | Precursor | Solvent | Reagents | Temperature | Product | Reference |
|---|---|---|---|---|---|---|
| Hydrothermal | CoCl₂ | Water | Urea | 105°C | Co₃O₄ Nanorods | acs.org |
| Hydrothermal | CoCl₂ | Water | KOH, Triton X-100 | 180°C | Co₃O₄ Nanoparticles | researchgate.netsid.ir |
| Solvothermal | CoCl₂ | Ethanol | - | - | Co Nanoparticles | mdpi.com |
| Solvothermal | CoCl₂·6H₂O | Methanol | Urea, Salicylaldehyde | 120°C | Co₃O₄ Nanoparticles | bu.edu.eg |
Green Chemistry Synthesis Routes for Cobalt Nanomaterials from this compound
Green chemistry principles are increasingly being applied to the synthesis of nanomaterials to create more environmentally benign and sustainable processes. digitellinc.com For cobalt nanomaterials derived from this compound, this often involves using plant extracts or other biocompatible materials as reducing and stabilizing agents, replacing potentially toxic chemicals. texilajournal.come3s-conferences.org
A common green synthesis approach involves mixing an aqueous solution of this compound with a plant extract. The bioactive compounds in the extract, such as flavonoids, terpenoids, and phenols, reduce the cobalt ions and cap the newly formed nanoparticles, preventing agglomeration. texilajournal.come3s-conferences.org For instance, cobalt nanoparticles (CoNPs) have been successfully synthesized using extracts from Butea monosperma flowers, pineapple peels (Ananas comosus), and Ocimum sanctum (holy basil) leaves. texilajournal.come3s-conferences.orgijcps.org In a typical procedure, the plant extract is added to a this compound solution and stirred, sometimes with gentle heating, leading to a color change that indicates nanoparticle formation. texilajournal.comijcps.org
These methods are advantageous as they are cost-effective, non-toxic, and reduce the environmental impact of nanoparticle production. ijcps.orge3s-conferences.org The synthesized nanoparticles are characterized by various techniques, including UV-Vis spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and scanning electron microscopy (SEM), to confirm their formation, size, and morphology. texilajournal.come3s-conferences.org
Purification and Preparation of High-Purity this compound for Research Applications
The preparation of high-purity this compound is crucial for many research applications, as impurities can significantly affect the properties of the final products, such as cobalt-based catalysts or high-purity cobalt metal. chemiis.comdravyom.comresearchgate.net Chemical precipitation is a prominent and effective method for removing metallic impurities from this compound solutions. researchgate.net
Chemical Precipitation Techniques for Enhanced Purity
Chemical precipitation leverages the differential solubility of metal salts or hydroxides to selectively remove impurities from a solution. In the purification of this compound solutions, this is often achieved by carefully controlling the pH or by adding specific precipitating agents. researchgate.netbohrium.com
One common strategy involves adjusting the pH of the this compound solution by adding a base, such as ammonium (B1175870) hydroxide (ammonia). researchgate.net This increases the hydroxide ion concentration, causing impurity metals like iron (Fe), aluminum (Al), copper (Cu), and chromium (Cr) to precipitate out as their respective hydroxides, which are less soluble than cobalt hydroxide at a specific pH range. researchgate.net The process can be enhanced by adding an oxidizing agent, like hydrogen peroxide, which converts Fe(II) to Fe(III), allowing for its precipitation at a lower pH and achieving even lower residual iron concentrations. researchgate.net
For the removal of nickel (Ni), a common and challenging impurity to separate from cobalt, a selective precipitating agent is required. Dimethylglyoxime (DMG) is highly effective for this purpose, as it forms a stable, insoluble complex with Ni(II), allowing it to be selectively precipitated and filtered from the this compound solution. researchgate.netbohrium.com After the removal of impurities, the purified this compound solution can be used for further applications or evaporated to obtain high-purity solid this compound. sciencemadness.org
Table 3: Common Impurities Removed by Chemical Precipitation
| Impurity Ion | Precipitating Agent / Condition | Precipitated Form | Reference |
|---|---|---|---|
| Fe³⁺, Al³⁺, Cr³⁺ | Ammonium Hydroxide (pH adjustment) | Metal Hydroxides | researchgate.net |
| Fe²⁺ | Hydrogen Peroxide + Ammonium Hydroxide | Fe(OH)₃ | researchgate.net |
| Ni²⁺ | Dimethylglyoxime (DMG) | Nickel Dimethylglyoxime | researchgate.netbohrium.com |
| Cu²⁺ | Ammonium Hydroxide (pH adjustment) | Cu(OH)₂ | researchgate.net |
Derivatization Strategies for Functionalized this compound Compounds
This compound is a fundamental starting point for creating a diverse range of functionalized cobalt compounds with tailored properties for applications in catalysis and materials science. nih.govrsc.org Derivatization strategies typically involve the reaction of this compound with various organic ligands to form coordination complexes or organometallic compounds. bionity.comrsc.org
Coordination with N-donor Ligands : Cobalt(II) chloride readily reacts with nitrogen-containing ligands. For example, it can be oxidized in the presence of ammonia (B1221849) and amines to form stable Co(III) amine complexes. bionity.com Heterocyclic ligands like 2,2'-bipyridine (B1663995) (bpy) and its functionalized derivatives are used to synthesize complex cations. rsc.orgacs.org A modified procedure involves reacting CoCl₂·6H₂O with a substituted bipyridine ligand in methanol, followed by oxidation with chlorine gas to produce [Co(L)₂Cl₂]Cl complexes, where L is the bipyridine derivative. rsc.org
Formation of Complexes with N-Heterocyclic Carbenes (NHCs) : Cobalt-NHC complexes have emerged as efficient catalysts. nih.gov These are often prepared in situ or as pre-catalysts. For example, a catalytic system for the hydrogenation of alkenes involves combining CoCl₂ with a bidentate NHC pro-ligand and a reducing agent like NaHBEt₃ under a hydrogen atmosphere. nih.gov
Synthesis of Organometallic Derivatives : Anhydrous this compound is a precursor to organometallic compounds. Its reaction with 1-norbonyllithium yields a thermally stable cobalt(IV) tetraalkyl complex, while its reaction with sodium cyclopentadienylide produces cobaltocene. bionity.comwikidoc.org
Derivatization via Ligand Exchange and Oxidation : A useful synthetic strategy involves removing the chloride ligands from CoCl₂ to generate a more reactive solvated metal cation, which can then react with other ligands. For instance, treating CoCl₂ with thallium hexafluorophosphate (TlPF₆) in acetonitrile removes chloride as a TlCl precipitate, allowing for the subsequent addition of nitrosobenzene to form the azodioxide complex Co{Ph(O)NN(O)Ph}₄₂. acs.org
The table below lists examples of derivatization strategies starting from this compound.
Table 3: Examples of Derivatization Strategies for this compound| Ligand/Reagent | Resulting Compound/Complex Type | Purpose/Application | Reference |
|---|---|---|---|
| Functionalized 2,2'-bipyridines | Heteroleptic Cobalt(III) complexes | Model anticancer prodrugs | rsc.org |
| N-Heterocyclic Carbene (NHC) pro-ligands | Cobalt-NHC complexes | Catalysis (e.g., hydrogenation) | nih.gov |
| Pyrazole-functionalized 1,3,5-triazopentadiene | Mixed-valence Co(II/III) complex | Catalysis (oxidation of styrene) | rsc.org |
| Thallium hexafluorophosphate, Nitrosobenzene | Azodioxide complex cation | Synthesis of complexes with non-coordinating anions | acs.org |
| 4-hydroxycoumarin, aromatic aldehydes | Biscoumarin derivatives | Catalysis (one-pot synthesis) | researchgate.net |
| Aldehydes, amines, potassium cyanide | α-aminonitriles | Catalysis (Strecker reaction) | beilstein-journals.org |
Spectroscopic Analysis of Cobalt(II) and Cobalt(III) Coordination Environments
Spectroscopic techniques are invaluable tools for probing the electronic structure and coordination geometry of cobalt complexes. The d-electron configuration of cobalt, which differs between its +2 and +3 oxidation states, gives rise to characteristic spectroscopic signatures that provide insight into the nature of the metal-ligand interactions.
Ionic Speciation and Aqua-Chloro Complex Equilibria in Aqueous Solutions
In aqueous solutions, cobalt(II) ions exist as the hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺, which imparts a characteristic pink color to the solution. bu.edu The introduction of chloride ions leads to a stepwise substitution of the coordinated water molecules, forming a series of aqua-chloro complexes. mdpi.comresearchgate.net This equilibrium is highly dependent on the chloride ion concentration and temperature. rsc.org
The general equilibrium can be represented as: [Co(H₂O)₆]²⁺(aq) + nCl⁻(aq) ⇌ [CoClₙ(H₂O)₆₋ₙ]⁽²⁻ⁿ⁾⁺(aq) + nH₂O(l)
With increasing chloride concentration, the equilibrium shifts to the right, favoring the formation of chloro-substituted complexes. bu.edu This shift is visually apparent as the solution color changes from pink to violet and eventually to a deep blue, characteristic of the tetrahedral tetrachlorocobaltate(II) ion, [CoCl₄]²⁻. bu.edursc.org Spectrophotometric studies have confirmed the presence of various species in these solutions, including [Co(H₂O)₅Cl]⁺ and the tetrahedral [CoCl₂(H₂O)₂]. mdpi.comresearchgate.net The formation of the blue [CoCl₄]²⁻ complex is an endothermic process, meaning that an increase in temperature will also shift the equilibrium to the right, favoring its formation. rsc.org
Table 1: Predominant Cobalt(II) Species in Aqueous Chloride Solutions
| Conditions | Predominant Species | Coordination Geometry | Color |
| Low [Cl⁻], Low Temp | [Co(H₂O)₆]²⁺ | Octahedral | Pink |
| Intermediate [Cl⁻] | [Co(H₂O)₅Cl]⁺, [CoCl₂(H₂O)₄] | Octahedral | Pink/Violet |
| High [Cl⁻], High Temp | [CoCl₄]²⁻ | Tetrahedral | Blue |
Ligand Field Theory Applications in this compound Complexes
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure, bonding, and spectroscopic properties of transition metal complexes. solubilityofthings.com The theory considers the interaction between the metal d-orbitals and the ligands, which results in the splitting of the d-orbitals into different energy levels. solubilityofthings.comnumberanalytics.com The magnitude of this splitting (Δ) depends on the nature of the ligands, the metal ion, and the coordination geometry. solubilityofthings.com
In octahedral cobalt(III) complexes, such as [Co(NH₃)₆]³⁺, ammonia is a strong-field ligand, causing a large d-orbital splitting. bu.edu This results in a low-spin d⁶ configuration where all electrons are paired in the lower energy t₂g orbitals. In contrast, in complexes with weak-field ligands like chloride in [CoCl₆]³⁻, the splitting is smaller, leading to a high-spin configuration with unpaired electrons. bu.edu The color of cobalt complexes is a direct consequence of electronic transitions between these split d-orbitals. solubilityofthings.combyjus.com
For cobalt(II) chloride complexes, the change in coordination from octahedral [Co(H₂O)₆]²⁺ to tetrahedral [CoCl₄]²⁻ significantly alters the d-orbital splitting pattern, which is reflected in their distinct colors. bu.edu The absorption spectra of gaseous cobalt(II) chloride have been analyzed using LFT to understand the electronic transitions in a linear D∞h symmetry environment. aip.org
Ligand Exchange and Substitution Processes in this compound Systems
Ligand substitution reactions are fundamental to the chemistry of coordination compounds and involve the replacement of one ligand by another. fiveable.me The rates and mechanisms of these reactions are influenced by factors such as the nature of the metal ion, the ligands, and the reaction conditions. solubilityofthings.com
Kinetics and Mechanisms of Ligand Substitution in Labile Cobalt Complexes
Cobalt(II) complexes are generally considered labile, meaning they undergo rapid ligand exchange. nih.gov In contrast, cobalt(III) complexes are typically inert, with slow ligand substitution kinetics due to the stable octahedral arrangement. solubilityofthings.comnih.gov The lability of Co(II) versus the inertness of Co(III) is a key feature of cobalt chemistry. nih.gov
The kinetics of ligand substitution in labile cobalt(II) aqua complexes have been studied using techniques like ultrafast T-jump, revealing stepwise mechanisms on picosecond to nanosecond timescales. pnas.orgnih.gov The rate of substitution can be significantly affected by the nature of the incoming ligand and whether a change in coordination geometry occurs. nih.gov For instance, the transformation from octahedral to tetrahedral geometry can be a rate-limiting step. pnas.orgnih.gov
Associative and Dissociative Interchange Mechanisms in Complex Formation
Ligand substitution reactions in octahedral complexes primarily proceed through three mechanisms: associative (A), dissociative (D), and interchange (I). solubilityofthings.comslideshare.net
Associative Mechanism (A): The incoming ligand first binds to the metal center, forming a higher-coordination intermediate, after which the leaving group departs. fiveable.me This mechanism is often characterized by a second-order rate law. solubilityofthings.com
Dissociative Mechanism (D): The leaving group detaches first, forming a lower-coordination intermediate, which is then attacked by the incoming ligand. fiveable.mesolubilityofthings.com This pathway often follows first-order kinetics. solubilityofthings.com
Interchange Mechanism (I): This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing. solubilityofthings.com The interchange mechanism is further classified as either associative interchange (Ia) or dissociative interchange (Id), depending on the degree of bond formation with the incoming ligand versus bond breaking with the leaving group in the transition state. fiveable.me
Studies on the substitution in octahedral aqua cobalt(II) complexes have suggested that the mechanism is generally a dissociative interchange (Id). pnas.orgnih.gov However, some research indicates that an associative interchange (Ia) mechanism, where the incoming ligand plays a significant role in the activated complex, can also be operative, particularly in the anation by chloride ions. pnas.orgnih.gov The substitution reactions in Co(III) complexes often follow a dissociative mechanism. solubilityofthings.com
Elucidation of Coordination Chemistry and Complex Formation Dynamics
Interaction Mechanisms of Cobalt Ions with Various Ligand Classes: Complex Formation with Halide, Amine, and Macrocyclic Ligands
The coordination chemistry of this compound is characterized by its interaction with a diverse array of ligands, leading to complexes with various geometries and properties. The nature of the resulting complex is heavily influenced by the type of ligand, the solvent, and the reaction conditions.
Halide Ligands: In aqueous solutions, the coordination of cobalt(II) with halide ions, particularly chloride (Cl⁻), is a classic example of equilibrium-dependent complex formation. The hydrated cobalt(II) ion, [Co(H₂O)₆]²⁺, which imparts a pink color to the solution, can undergo sequential substitution of its water ligands with chloride ions. pnas.org This process is sensitive to both temperature and the concentration of the chloride ions. pnas.orgresearchgate.net An increase in chloride concentration shifts the equilibrium towards the formation of chlorocomplexes, which are typically tetrahedral and blue. pnas.orgwikipedia.org The stepwise formation of these species can be represented as follows:
[Co(H₂O)₆]²⁺ ⇌ [Co(H₂O)₅Cl]⁺ ⇌ [Co(H₂O)₄Cl₂] ⇌ [Co(H₂O)Cl₃]⁻ ⇌ [CoCl₄]²⁻ pnas.org
This equilibrium explains the well-known phenomenon where adding concentrated hydrochloric acid to a pink solution of cobalt(II) chloride turns it blue. wikipedia.org In non-aqueous solvents like acetone, cobalt(II) chloride primarily exists as the tetrahedral species CoCl₂(acetone)₂, but this can also exist in equilibrium with other species under varying pressure. kyoto-u.ac.jp
Amine Ligands: Cobalt ions readily form stable complexes with a wide range of amine ligands, which act as Lewis bases donating a lone pair of electrons from the nitrogen atom. The principles of this coordination were foundational in Alfred Werner's Nobel Prize-winning work on coordination compounds. wikipedia.org While many of Werner's classic examples involve cobalt(III), such as [Co(NH₃)₆]Cl₃ and [Co(NH₃)₅Cl]Cl₂, the underlying principles apply to cobalt(II) as well. purdue.edu In these complexes, the chloride ions can either be directly bonded to the cobalt center (as a ligand in the primary coordination sphere) or exist as free counter-ions in the crystal lattice. purdue.edu
Cobalt(II) chloride reacts with various monodentate and multidentate amine ligands, including pyridine (B92270) and ethylenediamine (B42938) (en), to form complexes of differing stoichiometries and geometries. researchgate.netrsc.org For instance, complexes with N₃ and N₄ donor ligands often feature cis-coordinated chlorides. researchgate.net With tertiary amines, a competition between the amine and the chloride anion for coordination sites on the cobalt(II) ion is observed. oregonstate.edu
Macrocyclic Ligands: Macrocyclic ligands are large, cyclic molecules with multiple donor atoms capable of encapsulating a metal ion within their central cavity. The reaction of cobalt(II) chloride with these ligands often proceeds via a "template effect," where the cobalt ion organizes the precursor molecules for the final ring-closing reaction. nih.gov This results in highly stable complexes.
The resulting structures often feature the macrocycle occupying the equatorial plane around the cobalt ion, with chloride ions taking the axial positions to complete an octahedral or other high-coordination geometry. researchgate.netpsu.edu For example, cobalt(II) chloride reacts with 12-membered tetraaza macrocycles to form complexes with the general formula [Co(macrocycle)Cl₂], which exhibit a six-coordinate, octahedral geometry. researchgate.net In some cases, the interaction can be more complex; for example, the reaction with dodeca(dimethylamino)cyclohexaphosphazene yields an ionic complex where the cation has a distorted trigonal bipyramidal geometry and the anion is the unusual hexachlorodicobaltate(II) ion, [Co₂Cl₆]²⁻. rsc.org
Table 1: Representative this compound Complexes with Halide, Amine, and Macrocyclic Ligands
| Complex Formula | Ligand Type | Coordination Geometry | Key Research Finding | Reference |
|---|---|---|---|---|
| [CoCl₄]²⁻ | Halide | Tetrahedral | Forms in high concentrations of aqueous HCl, resulting in a characteristic blue color. | pnas.orgwikipedia.org |
| [Co(NH₃)₅Cl]²⁺ | Amine | Octahedral (for Co(III)) | Classic Werner complex; one chloride is directly coordinated while others are counter-ions. | purdue.edu |
| cis-[Co(pyp)Cl₂] | Amine (pyp = rigid N-donor) | Distorted Octahedral | Chloride ligands are coordinated in a cis-conformation. | researchgate.net |
| [Co(N₄ MacL₁)Cl₂] | Macrocycle | Octahedral | Synthesized via a template reaction; the macrocycle encapsulates the Co(II) ion. | nih.gov |
| trans-[Co(cyclam)Cl₂]⁺ | Macrocycle (for Co(III)) | Octahedral | The macrocycle occupies the four equatorial positions with chlorides in the axial (trans) positions. | psu.edu |
Coordination of Cobalt(II) Chloride with Organic Donor Molecules (e.g., Acrylamide (B121943), Schiff Bases)
Cobalt(II) chloride also forms coordination complexes with various organic molecules that possess donor atoms like oxygen and nitrogen, leading to a rich and varied structural chemistry.
Acrylamide: The reaction of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) with acrylamide (AAm) in ethanol yields distinct products depending on the crystallization conditions. researchgate.net Two notable complexes have been structurally characterized:
Dichloro-tetrakis(acrylamide)cobalt(II), [Co(AAm)₄Cl₂]: This is a neutral molecular complex with a blue color. researchgate.netresearchgate.net X-ray diffraction studies reveal that the acrylamide ligands coordinate to the cobalt(II) center through their carbonyl oxygen atoms, not the amide nitrogen. researchgate.netresearchgate.net The complex possesses a tetragonally distorted octahedral geometry, with the four oxygen atoms from the acrylamide ligands occupying the equatorial positions and the two chloride ions situated in the apical positions. researchgate.netresearchgate.net
Hexakis(acrylamide)cobalt(II) tetrachlorocobaltate(II), [Co(AAm)₆][CoCl₄]: This pink-colored compound is an ionic complex. researchgate.netresearchgate.net It consists of a complex cation, [Co(AAm)₆]²⁺, where the cobalt(II) ion is octahedrally surrounded by six oxygen-coordinated acrylamide ligands, and a complex anion, [CoCl₄]²⁻, which is the familiar tetrahedral tetrachlorocobaltate(II) ion. researchgate.netresearchgate.net
In more complex systems, such as copolymers, evidence suggests that this compound can coordinate to acrylamide units through both metal-oxygen and metal-nitrogen bonding. uark.edu
Table 2: Cobalt(II) Chloride Complexes with Acrylamide
| Complex Formula | Color | Coordination Center(s) | Key Structural Feature | Reference |
|---|---|---|---|---|
| [Co(C₃H₅NO)₄Cl₂] | Blue | Co(II) | Distorted octahedral geometry; acrylamide coordinates via carbonyl oxygen. | researchgate.netresearchgate.net |
| [Co(C₃H₅NO)₆][CoCl₄] | Pink | Co(II) | Ionic pair of an octahedral [Co(AAm)₆]²⁺ cation and a tetrahedral [CoCl₄]²⁻ anion. | researchgate.netresearchgate.net |
Schiff Bases: Schiff bases, which contain an azomethine or imine group (-C=N-), are exceptionally versatile ligands in coordination chemistry. They are typically synthesized by the condensation of a primary amine with an aldehyde or ketone. Cobalt(II) chloride is commonly used as a precursor to synthesize cobalt-Schiff base complexes, often by refluxing the components in an alcoholic solvent. niscpr.res.inglobalresearchonline.nettandfonline.com
These ligands usually coordinate to the cobalt(II) ion through the imine nitrogen and at least one other donor atom from the parent aldehyde or amine, such as phenolic oxygen or another nitrogen atom. niscpr.res.inglobalresearchonline.net This chelation results in the formation of stable five- or six-membered rings. The coordination of cobalt(II) with Schiff base ligands gives rise to complexes with a variety of geometries, including distorted octahedral, niscpr.res.in square planar, globalresearchonline.net and distorted tetrahedral. tandfonline.com
Interestingly, the interaction of cobalt(II) chloride with Schiff bases is not always straightforward complex formation. In certain cases, particularly with hemisalen-type ligands in anhydrous acetonitrile, cobalt(II) chloride has been observed to catalyze a cyclization transformation of the ligand itself rather than forming a stable coordination complex. rsc.orgresearchgate.net The outcome of the reaction, including the potential for the cobalt(II) center to be oxidized to cobalt(III), can be highly dependent on the specific Schiff base ligand, the choice of cobalt salt, and the solvent used. rsc.orgresearchgate.net
Table 3: Examples of Coordination in Cobalt(II)-Schiff Base Complexes
| Ligand Type | Coordination Mode | Reported Geometry | Reference |
|---|---|---|---|
| Hydrazone-derived Schiff base | Hexadentate (N₄S₂) | Distorted Octahedral | niscpr.res.in |
| Schiff base from isonicotinic acid hydrazide | Bidentate (N, O) | Square Planar | globalresearchonline.net |
| Schiff base from rimantadine | Bidentate (N, O) | Distorted Tetrahedral | tandfonline.com |
| Hemisalen-type imine | Catalytic ligand cyclization | No stable complex formed | rsc.orgresearchgate.net |
Mechanistic and Kinetic Studies of Cobalt Chloride Involved Reactions
Reaction Pathway Elucidation for Cobalt Chloride Catalyzed Processes
This compound serves as a versatile catalyst in a variety of organic transformations, often proceeding through complex reaction pathways involving changes in the oxidation state of the cobalt center and the formation of radical intermediates.
In the realm of cross-coupling reactions, this compound catalysts are believed to operate through mechanisms involving carbon-centered radical species. For instance, in the cross-coupling of Grignard reagents with alkyl or vinyl halides, one proposed mechanism involves the reaction of CoCl₂ with multiple equivalents of the Grignard reagent to form a cobalt species that can then undergo a single-electron transfer (SET) to the halide. This generates a radical anion that subsequently decomposes to a radical intermediate, which then combines with a cobalt species and undergoes reductive elimination to yield the cross-coupled product. Mechanistic studies have provided support for these radical pathways.
Cobalt-catalyzed C(sp²)–H functionalization reactions, such as alkoxylation, have been investigated to understand whether they proceed via a concerted metalation-deprotonation (CMD) mechanism or a single electron transfer (SET) pathway. Theoretical and experimental studies, including kinetic isotope effect (KIE) data and radical trapping experiments, suggest that a SET mechanism is often favored. In some cases, it is proposed that Co(II) is first oxidized to Co(III), which then acts as the active catalyst in the SET pathway.
Furthermore, this compound can catalyze oxidation reactions, such as the oxidation of tartrate ions by hydrogen peroxide. In this reaction, the hydrated cobalt(II) ions, which are pink, are oxidized by hydrogen peroxide to green cobalt(III) ions. The tartrate ions then bind to the cobalt(III) ions and are subsequently oxidized, while the cobalt(III) is reduced back to cobalt(II), demonstrating the catalytic cycle.
Kinetic Parameter Determination for this compound Reactions
The study of reaction kinetics provides crucial insights into the energy profiles and rates of reactions involving this compound. This includes the determination of activation parameters for complex formation and the analysis of rate constants for adduct formation.
The thermodynamics of complex formation involving cobalt(II) and chloride ions have been investigated to determine the enthalpy (ΔH°) and entropy (ΔS°) of activation. These parameters provide information about the energy barriers and the degree of disorder in the transition state of the reaction. For the ligand exchange reaction between hexaaquacobalt(II) and chloride ions, the activation energy for the structural conversion has been determined. One study on the temperature dependence of the reaction rates for chloride-assisted structural conversion in cobalt complexes yielded an activation energy of 16 kJ/mol.
Below is a table summarizing activation parameters for a cobalt-catalyzed reaction.
| Reaction Step | Activation Energy (Ea) |
| Cobalt-catalyzed C1 + C1 coupling | Varies with pathway |
| CH + CH coupling | High activation barrier |
| CO + C coupling | Lower activation barrier |
This table presents a simplified view of activation energies for different coupling pathways in a cobalt-catalyzed Fischer-Tropsch synthesis, highlighting the variability of kinetic parameters depending on the specific reaction mechanism.
The rates of ligand substitution reactions involving cobalt complexes are of significant interest. The reaction rates often show a linear relationship with the activity of the incoming ligand. For the reaction of cobalt complexes with chloride ions, the rate can be expressed as k = kligand × aCl⁻ + kwater, where kligand and kwater are the rate constants for the attack of the chloride ligand and water, respectively, and aCl⁻ is the chloride activity. The observed reaction rates for chloride anation to cobalt complexes are typically slower than diffusion-controlled rates, indicating that the process is influenced by the efficiency of collisions and geometric constraints.
Electrochemical Reaction Mechanisms Involving this compound
The electrochemical behavior of this compound is critical in applications such as electroplating and electrowinning. Understanding the mechanisms of electroreduction and nucleation is essential for controlling the properties of the deposited cobalt.
Cyclic voltammetry studies of aqueous this compound solutions have been conducted to investigate the redox behavior of cobalt ions. In these studies, a cathodic peak is typically observed, corresponding to the reduction of Co(II) to metallic cobalt (Co(0)). The proposed mechanism for this reduction at the electrode surface is:
Co²⁺ + 2e⁻ → Co(0)
An corresponding anodic peak is also observed, which is associated with the reverse reaction, the oxidation of metallic cobalt back to Co(II). The potentials of these peaks can be influenced by the presence of other species in the solution that can form complexes with the cobalt ions. The electroreduction process is often controlled by the diffusion of Co²⁺ ions to the electrode surface.
The initial stages of cobalt electrodeposition onto a metallic substrate involve the formation of stable nuclei. The mechanism of this nucleation can be either instantaneous or progressive.
Instantaneous nucleation occurs when all the active sites on the substrate surface are activated simultaneously, and the nuclei grow from this initial set. This corresponds to a slow growth of nuclei on a small number of active sites.
Progressive nucleation involves the continuous formation of new nuclei on the substrate surface as the electrodeposition process continues. This corresponds to the fast growth of nuclei on many active sites that are activated during the course of the electrodeposition.
Chronoamperometry is a key technique used to distinguish between these two mechanisms by analyzing the current-time transients. Studies on the electrodeposition of cobalt from solutions containing this compound onto various metallic substrates such as copper, ruthenium, silver, and platinum have shown that the nucleation mechanism can depend on the substrate material. For example, cobalt electrodeposited on copper, ruthenium, and platinum substrates has been observed to follow a progressive nucleation mechanism, while on a silver substrate, a transition from instantaneous to progressive nucleation can occur. In contrast, cobalt nucleation on a low-carbon unalloyed steel substrate has been found to follow an instantaneous nucleation process.
Catalytic Applications and Mechanistic Insights
Cobalt Chloride as a Catalyst in Organic Synthesis
Cobalt(II) chloride is a versatile and cost-effective catalyst employed in a wide range of organic transformations. Its catalytic activity stems from its ability to act as a Lewis acid and to participate in redox cycles, facilitating reactions that are otherwise challenging. This section explores the diverse catalytic applications of this compound, delving into the mechanistic pathways of several key synthetic methodologies.
Catalytic Pathways in Beckmann Rearrangements
The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide. While traditionally promoted by strong acids, the use of milder catalysts like this compound has garnered interest. The catalytic pathway involves the coordination of the cobalt(II) ion to the oxygen atom of the oxime. This coordination enhances the leaving group ability of the hydroxyl group, facilitating its departure and the subsequent migration of the anti-periplanar alkyl or aryl group to the electron-deficient nitrogen atom. The resulting nitrilium ion is then hydrolyzed to afford the corresponding amide. The use of this compound provides a gentler alternative to harsh acidic conditions, often leading to higher yields and better selectivity.
Mechanisms of Oxidation Reactions Catalyzed by this compound
This compound is an effective catalyst for a variety of oxidation reactions, often in conjunction with an oxidizing agent like molecular oxygen or hydrogen peroxide. researchgate.netijnrd.org The mechanisms of these reactions can vary depending on the substrate and reaction conditions.
One common pathway involves the formation of a cobalt-oxo species. For instance, in the oxidation of alcohols, the cobalt(II) catalyst can be oxidized to a higher-valent cobalt(III) or cobalt(IV)-oxo species. uwaterloo.ca This species then abstracts a hydrogen atom from the alcohol, generating a radical intermediate and a cobalt(III)-hydroxide complex. The radical can then be further oxidized to the corresponding aldehyde or ketone, and the cobalt(II) catalyst is regenerated.
In some cases, a free-radical mechanism is proposed. For example, in the oxidation of 2-substituted 1,3-dioxolanes, a superoxocobalt species is thought to be involved. cdnsciencepub.comcdnsciencepub.com This species initiates a radical chain reaction, leading to the formation of formate (B1220265) esters and acids. cdnsciencepub.comcdnsciencepub.com Similarly, the oxidative decarboxylation of mandelic acids to benzaldehydes and benzoic acids using CoCl₂ and molecular oxygen is believed to proceed through different oxidation mechanisms depending on the substituents on the mandelic acid. researchgate.netpsu.edu
The catalytic oxidation of tartrate ions by hydrogen peroxide in the presence of cobalt(II) chloride provides a visual demonstration of the catalyst's role. uwaterloo.cacolorado.edu The pink hydrated cobalt(II) ions are oxidized to green cobalt(III) ions by hydrogen peroxide. uwaterloo.ca These cobalt(III) ions then form a complex with the tartrate ions, which are subsequently oxidized, and the cobalt is reduced back to its +2 oxidation state. uwaterloo.cacolorado.edu
Cobalt(II) Chloride Catalysis in C–O Silylation and Stannylation
Cobalt(II) chloride catalyzes the stereoselective C–O bond silylation and stannylation of alkenyl acetates, providing a route to tri- and tetrasubstituted alkenyl silanes and stannanes. researchgate.netnih.gov The reaction mechanism is believed to involve the initial reduction of the Co(II) precatalyst to a more active low-valent cobalt species by a silicon- or tin-zinc (B8454451) reagent. nih.govacs.org This is followed by a chelation-assisted oxidative addition of the cobalt species to the C–O bond of the alkenyl acetate (B1210297). researchgate.netnih.govacs.org
Theoretical studies suggest that transmetalation is likely the rate-determining step. nih.govacs.org For stannylation reactions using Sn-Zn reagents, the transmetalation process is thought to occur through anion and cation pairs. nih.govacs.org In contrast, for silylation reactions with Si-Zn reagents, the process is facilitated by Co-Zn complexes. nih.govacs.org The final step is a stereoretentive reductive elimination, which releases the desired alkenyl silane (B1218182) or stannane (B1208499) and regenerates the active cobalt catalyst to complete the catalytic cycle. researchgate.netacs.org
One-Pot Multicomponent Reactions Mediated by Cobalt(II) Chloride (e.g., α-aminonitrile synthesis)
Cobalt(II) chloride has proven to be an efficient and inexpensive catalyst for one-pot multicomponent reactions, such as the synthesis of α-aminonitriles via the Strecker reaction. beilstein-journals.orgresearchgate.netnih.govpsu.edunih.gov This reaction involves the condensation of an aldehyde, an amine, and a cyanide source, typically potassium cyanide. beilstein-journals.orgnih.govpsu.edu
The catalytic role of cobalt(II) chloride, a mild Lewis acid, is to activate the aldehyde towards nucleophilic attack by the amine, facilitating the formation of an imine intermediate. beilstein-journals.orgpsu.edu Subsequently, the cobalt catalyst activates the imine for the addition of the cyanide anion, leading to the formation of the α-aminonitrile product. beilstein-journals.org This method is advantageous due to its operational simplicity, short reaction times, use of readily available reagents, and high product yields. nih.govpsu.edu The reaction proceeds efficiently at room temperature and does not require any additional additives. beilstein-journals.orgnih.govpsu.edu
Cross-Coupling Reactions Catalyzed by Cobalt(II) Chloride
Cobalt(II) chloride is a versatile catalyst for various cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. researchgate.net These reactions often proceed through mechanisms involving radical intermediates, offering a complementary approach to more common palladium- and nickel-catalyzed systems. researchgate.netcapes.gov.br
Suzuki-Miyaura Coupling: Cobalt(II) chloride, often in combination with ligands like phenoxy-imines or terpyridine, can catalyze the Suzuki-Miyaura coupling of arylboronic esters with alkyl or aryl halides. nih.gova-star.edu.sg The mechanism is thought to involve the reduction of Co(II) to a catalytically active Co(I) species. a-star.edu.sgnih.gov This is followed by oxidative addition of the halide, transmetalation with the boronic ester, and reductive elimination to yield the cross-coupled product. acs.org Studies using radical clocks support the involvement of alkyl radicals in C(sp²)–C(sp³) couplings. nih.gov
Heck-Type Reactions: Cobalt(II) chloride, in the presence of a Grignard reagent like trimethylsilylmethylmagnesium chloride, catalyzes intramolecular Heck-type reactions of halo-alkenes. acs.orgnih.gov The mechanism is believed to involve a single-electron transfer from an electron-rich cobalt complex to the alkyl halide, generating a radical intermediate that then undergoes cyclization. nih.govresearchgate.netnih.gov This approach allows for the formation of carbo- and heterocyclic rings. acs.org
Other Cross-Coupling Reactions: Cobalt(II) chloride also catalyzes the cross-coupling of alkyl halides with allylic and benzylic Grignard reagents, which is particularly useful for synthesizing quaternary carbon centers. capes.gov.br The combination of CoCl₂ with a diene additive and lithium iodide effectively catalyzes the coupling of alkyl halides with alkyl Grignard reagents. thieme-connect.com Furthermore, cobalt-catalyzed Sonogashira-type reactions for coupling aryl halides with terminal alkynes have been developed. beilstein-journals.org
Below is a table summarizing the performance of CoCl₂ in a Suzuki-Miyaura cross-coupling reaction. nih.gov
| Entry | Arylboronic Ester | Product | Yield (%) |
| 1 | 4-Fluorophenylboronic ester | 3c | 95 |
| 2 | 4-(Trifluoromethyl)phenylboronic ester | 3g | 91 |
| 3 | 4-Acetylphenylboronic ester | 3k | 88 |
| 4 | 3-Methoxyphenylboronic ester | 3s | 85 |
| 5 | Phenylboronic ester | 3u | 83 |
| 6 | 4-Chlorophenylboronic ester | 3ad | 61 |
| 7 | 4-Ketone-substituted phenylboronic ester | 3y | 34 |
Design and Performance of Polymer-Supported Cobalt Catalysts Derived from this compound
To enhance catalyst stability, facilitate separation from the reaction mixture, and enable recycling, this compound can be immobilized on various polymer supports. nih.govrsc.org These polymer-supported catalysts have demonstrated high activity and selectivity in a range of organic transformations. nih.govpk.edu.plnih.gov
One approach involves the synthesis of a convoluted poly(4-vinylpyridine) cobalt(II) (P4VP-CoCl₂) catalyst. nih.govacs.org This heterogeneous catalyst is prepared by treating a methanol (B129727) solution of P4VP with an aqueous solution of CoCl₂. nih.govacs.org The resulting catalyst has shown high catalytic activity and regioselectivity in the [2 + 2 + 2] cyclotrimerization of terminal aryl alkynes to produce 1,3,5-triarylbenzenes. nih.govacs.org This catalyst is stable, reusable, and effective even at low catalyst loadings. nih.gov
Another strategy involves supporting cobalt complexes on conjugated polymers like polyaniline (PANI), poly-o-toluidine (POT), and poly-o-anisidine (POA). nih.govpk.edu.pl For instance, cobalt(II) 8-hydroxyquinoline (B1678124) complexes have been supported on these polymers and used for the oxidation of alkenes to epoxides and ketones with high selectivity, using molecular oxygen as the oxidant. nih.govpk.edu.pl
Spherical porphyrin polymer-supported cobalt nanoparticles have also been developed. rsc.org These catalysts, synthesized from a tetraphenyl porphyrin polymer and a cobalt source, have shown high catalytic activity for the hydrogenation of 4-nitrophenol. rsc.org The synergistic effects between the cobalt nanoparticles and the porphyrin polymer contribute to the catalyst's high performance. rsc.org
The performance of these polymer-supported catalysts is influenced by factors such as the nature of the polymer support, the method of immobilization, and the specific cobalt complex used. For example, in ethylene (B1197577) polymerization, the catalytic activity of 2,6-bis(imino)pyridyl cobalt complexes is affected by the substituents on the N-aryl rings. mdpi.comdntb.gov.ua
The table below shows the catalytic activity of a P4VP-CoCl₂ catalyst in the cyclotrimerization of phenylacetylene. nih.govacs.org
| Entry | Catalyst Loading (mol %) | Solvent | Yield (%) |
| 1 | 0.033 | 1,4-Dioxane (B91453) | 99 |
| 2 | 0.033 | Xylene | 66 |
| 3 | 0.033 | Toluene | 40 |
| 4 | 0.015 | 1,4-Dioxane | 59 |
| 5 | 0.066 | 1,4-Dioxane | 99 |
Cobalt-Polyaniline Composites in Epoxidation Reactions
Polyaniline (PANI), a conductive polymer, serves as an effective support for cobalt catalysts used in epoxidation. The complexation of PANI with cobalt(II) salts, such as this compound or cobalt acetate, creates an efficient catalytic system for these reactions. researchgate.net The synthesis involves depositing cobalt species onto the surface of the polymer matrix. researchgate.net This process can create PANI-transition metal complexes that are stable in the reaction environment and can be easily recycled due to PANI's insolubility in common organic solvents. researchgate.net
These PANI-cobalt composite catalysts have been successfully employed in the aerobic epoxidation of various alkenes. mdpi.com The mechanism is believed to involve the electrostatic attraction between the aniline (B41778) monomer and the cobalt species, leading to a fine coating of PANI particles around the catalyst through polymerization. nanoscalereports.com This structure facilitates the catalytic process. For instance, PANI-supported cobalt catalysts have been used for the epoxidation of trans-stilbene (B89595) with high yield and selectivity. mdpi.com The polymer support is not merely a passive carrier; its physicochemical properties, such as electrical conductivity and high surface area, can influence the catalytic activity. researchgate.netnanoscalereports.com
Functionalized Polymer Systems for Alkene Oxidation
The use of cobalt catalysts extends to various other functionalized polymer systems for the broader oxidation of alkenes. Conjugated polymers like poly-o-toluidine (POT) and poly-o-anisidine (POA), in addition to PANI, have been used as supports for cobalt(II) complexes. mdpi.comnih.gov These heterogeneous catalysts are effective in oxidizing both aliphatic and aromatic hydrocarbons using molecular oxygen at atmospheric pressure, yielding epoxides or ketones as the primary products with high selectivity. mdpi.comnih.gov
The primary advantage of these polymer-supported systems is the straightforward separation of the catalyst from the reaction products by simple filtration. mdpi.com Research has demonstrated the successful oxidation of several alkenes using these catalysts, as detailed in the table below.
| Catalyst Support | Alkene | Primary Product(s) | Reference |
| Polyaniline (PANI) | α-pinene | Epoxide, Ketone | researchgate.netmdpi.com |
| Poly-o-toluidine (POT) | Limonene | Epoxide, Ketone | researchgate.netmdpi.com |
| Poly-o-anisidine (POA) | 1-decene | Epoxide, Ketone | researchgate.netmdpi.com |
| Polyaniline (PANI) | trans-stilbene | Epoxide | researchgate.net |
These systems often utilize an oxygen transfer agent, such as isobutyraldehyde, in conjunction with molecular oxygen dissolved in a solvent like acetonitrile (B52724). researchgate.net The versatility of these polymer-supported cobalt catalysts makes them a valuable tool for a range of oxidative transformations in organic chemistry. researchgate.net
Cobalt-Based Catalysts in Hydrogen Generation and Energy Applications
Cobalt catalysts are pivotal in the development of hydrogen-based energy systems, particularly in generating hydrogen from chemical hydrides like sodium borohydride (B1222165).
Hydrogen Production via Sodium Borohydride Hydrolysis
The hydrolysis of sodium borohydride (NaBH₄) is a promising method for on-demand hydrogen production, and cobalt catalysts are highly effective in accelerating this reaction. scielo.brscielo.br Among various non-noble metal catalysts, cobalt(II) chloride has been identified as one of the most active and efficient. scielo.br Studies comparing different cobalt salts have shown that CoCl₂ can be significantly more reactive in catalyzing NaBH₄ hydrolysis. scielo.br The high performance is attributed to factors including the higher diffusivity of chloride ions compared to other anions and the strong affinity of Co²⁺ ions towards the BH₄⁻ ions. scielo.brscielo.br
The general reaction is as follows: NaBH₄ + 2H₂O --(CoCl₂)--> 4H₂ + NaBO₂
Research has shown that a system using this compound as a catalyst with alumina (B75360) nanoparticle promoters can achieve a maximum hydrogen generation rate (HGR) of 19.47 moles/L·sec at room temperature. scielo.br However, other studies indicate that catalysts derived from sulfur-free cobalt salts like this compound may be ineffective unless prepared with sulfur-containing salts (e.g., sodium sulfate). researchgate.netacs.org This suggests that the presence of sulfur during catalyst preparation is beneficial for the in-situ transformation of the precursor into highly active cobalt-boride (Co-B) alloys during the hydrolysis reaction. researchgate.netacs.org
| Cobalt Salt | Relative Efficiency in NaBH₄ Hydrolysis | Reference |
| **Cobalt(II) chloride (CoCl₂) ** | Most efficient / 4x more reactive than others | scielo.brscielo.br |
| Cobalt(II) sulfate (B86663) (CoSO₄) | Less efficient than CoCl₂ | scielo.brscielo.br |
| Cobalt(II) acetate ((CH₃COO)₂Co) | Less efficient than CoCl₂ | scielo.brscielo.br |
| Cobalt(II) nitrate (B79036) (Co(NO₃)₂) | Less efficient than CoCl₂ | scielo.brscielo.br |
Additionally, cobalt(0) nanoclusters prepared by reducing cobalt(II) chloride in the presence of a polymer stabilizer like poly(N-vinyl-2-pyrrolidone) (PVP) are also highly active catalysts for NaBH₄ hydrolysis. acs.org These nanoclusters provide a lower activation energy for the reaction compared to bulk cobalt metal. acs.org
Catalyst Deactivation and Regeneration Mechanisms in Energy Systems
A critical challenge in the industrial application of cobalt catalysts, whether in hydrogen generation or Fischer-Tropsch synthesis (FTS), is deactivation. mdpi.com The primary mechanisms responsible for the loss of catalytic activity are:
Sintering : At high operating temperatures, small cobalt crystallites can agglomerate into larger particles, reducing the active surface area. mdpi.comresearchgate.net
Carbon Deposition (Coking) : The buildup of carbonaceous species on the catalyst surface can block active sites and pores, impeding reactant access. researchgate.net This is a primary cause of deactivation. researchgate.net
Oxidation : The active metallic cobalt can be re-oxidized to inactive cobalt oxides by water, a byproduct of many energy-related reactions like FTS. mdpi.comresearchgate.net
Poisoning : Impurities in the feed stream, particularly sulfur compounds, can irreversibly bind to active sites. Regeneration of sulfur-poisoned catalysts is considered practically impossible under normal conditions. diva-portal.org
Fortunately, deactivation caused by coking, oxidation, and sintering can often be reversed through regeneration procedures. researchgate.net A common industrial approach is a multi-step process:
Solvent Washing/Dewaxing : An initial step to remove heavy hydrocarbons or waxes that may be blocking catalyst pores. researchgate.net
Oxidation : The deactivated catalyst is treated with a dilute stream of air or oxygen at elevated temperatures (e.g., ~270-350°C). researchgate.netgoogle.com This step burns off the deposited carbon.
Reduction : Following oxidation, the catalyst is treated with hydrogen at high temperatures to reduce the cobalt oxides back to their active metallic state. researchgate.netgoogle.com
Recent research has also explored novel approaches like promoting cobalt catalysts with bismuth. The bismuth promoter can undergo an oxidation-reduction cycle during the reaction, which helps remove deposited carbon and protects against sintering, leading to a self-regenerating catalyst. acs.org
Advanced Spectroscopic and Structural Characterization of Cobalt Chloride Compounds
Vibrational Spectroscopy (IR, Raman) for Structural Elucidation and Bond Analysis
In the analysis of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), IR spectroscopy reveals characteristic absorption bands corresponding to the vibrational modes of the coordinated water molecules and the cobalt-chloride bonds. For instance, the O-H stretching vibrations of the water ligands typically appear in the high-frequency region of the spectrum, while the rocking and wagging modes of coordinated water are also identifiable. researchgate.net The fundamental vibrational bands for CoCl₂·6H₂O have been assigned to symmetric stretching, anti-symmetric stretching, and bending modes, which can be active in both IR and Raman spectra, indicating a lack of high symmetry in the molecule. uobaghdad.edu.iq
Raman spectroscopy provides complementary information, particularly for centrosymmetric molecules where certain vibrations may be Raman-active but IR-inactive. In studies of isonitrile complexes of cobalt, both Raman and low-frequency IR spectra have been instrumental in assigning vibrational modes, including the Co-C and C-N stretching frequencies. cdnsciencepub.com For trigonal-bipyramidal complexes like [Co(RNC)₅]ClO₄, the vibrational spectra are consistent with the known structure, allowing for the assignment of specific stretching and bending modes. cdnsciencepub.com
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3364 | O-H Stretching |
| 2410 | Vibrational Mode |
| 2386 | Vibrational Mode |
| 2091 | Vibrational Mode |
| 1616.35 | H-O-H Bending |
| 1375 | Vibrational Mode |
| 1340 | Vibrational Mode |
| 1115 | Vibrational Mode |
| 795 | Vibrational Mode |
| 685 | Vibrational Mode |
| 615 | Vibrational Mode |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Coordination Geometry
Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, is a fundamental technique for investigating the electronic structure of this compound compounds. The absorption of UV-Vis radiation promotes electrons from lower to higher energy d-orbitals, and the energies of these transitions are indicative of the coordination geometry and the nature of the ligands surrounding the cobalt ion. libretexts.org
The color of this compound solutions is a direct consequence of these electronic transitions. For instance, the pink, octahedral hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, exhibits a maximum absorption (λ_max) at approximately 540 nm. docbrown.info In contrast, the blue, tetrahedral tetrachlorocobaltate(II) ion, [CoCl₄]²⁻, has a λ_max around 720 nm. docbrown.info This significant shift in the absorption maximum reflects the change in coordination number from six to four and the corresponding alteration in the d-orbital splitting pattern.
In a study of this compound hexahydrate, UV-Vis spectra showed bands centered at 205.7 nm and 512 nm, which were attributed to n→σ* and n→π* electronic transitions, respectively. uobaghdad.edu.iq The analysis of UV-Vis spectra of cobalt complexes can also involve the use of Tanabe-Sugano diagrams to assign the observed absorption bands to specific d-d electronic transitions, such as ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g in cobalt(III) complexes. semanticscholar.orgresearchgate.net
| Complex Ion | Coordination Geometry | Color | λ_max (nm) |
|---|---|---|---|
| [Co(H₂O)₆]²⁺ | Octahedral | Pink | ~540 |
| [CoCl₄]²⁻ | Tetrahedral | Blue | ~720 |
Magnetic Resonance Techniques (NMR, EPR) for Spin State and Electronic Structure Determination
Magnetic resonance techniques, including Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), provide detailed information about the electronic and magnetic properties of this compound compounds.
EPR spectroscopy is particularly well-suited for studying paramagnetic cobalt(II) complexes, which have an unpaired electron. osti.gov The EPR spectrum is sensitive to the spin state of the cobalt ion and the symmetry of its coordination environment. For high-spin Co(II) complexes (S = 3/2), EPR can be used to determine the zero-field splitting (ZFS) parameters, which describe the splitting of the spin states in the absence of an external magnetic field. acs.orgnationalmaglab.org By combining X-band EPR with high-frequency and -field EPR (HFEPR), a complete set of spin Hamiltonian parameters (D, E, and g-values) can be accurately determined. nationalmaglab.org
Paramagnetic NMR spectroscopy has also emerged as a powerful tool for probing the electronic structure of cobalt(II) complexes in solution. The large paramagnetic shifts observed in the NMR spectra of these compounds are highly sensitive to the magnetic anisotropy and can be used to extract information about the electronic energy levels.
| Parameter | Value |
|---|---|
| D (cm⁻¹) | -14.76(2) |
| E (cm⁻¹) | 1.141(8) |
| g_x | 2.166(4) |
| g_y | 2.170(4) |
| g_z | 2.240(5) |
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in crystalline this compound compounds.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a (Å) | 10.34 |
| b (Å) | 7.06 |
| c (Å) | 6.67 |
| β (°) | 122°20' |
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify the crystalline phases present in a bulk sample of a this compound compound. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a particular crystalline material. PXRD is widely used for routine phase identification, purity assessment, and to monitor phase transitions. tue.nlxray.cz For instance, the PXRD pattern of chloro penta amine cobalt(III) chloride has been used to confirm the formation of the orthorhombic crystalline phase. researchgate.net By comparing the experimental PXRD pattern to a database of known patterns, the crystalline components of a sample can be identified. researchgate.net
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound compounds and to obtain structural information through the analysis of fragmentation patterns. whitman.edu
In the mass spectrum of a this compound complex, the molecular ion peak provides direct evidence for the molecular formula. The fragmentation pattern, which results from the decomposition of the molecular ion in the mass spectrometer, can reveal details about the structure of the compound, such as the nature of the ligands and their connectivity to the cobalt center. libretexts.orgyoutube.com For example, the fragmentation of a cobalt complex with organic ligands might involve the loss of neutral ligand molecules or radicals, leading to a series of fragment ions with lower m/z values. researchgate.net Analysis of these fragmentation pathways can help to elucidate the structure of the parent molecule. uvic.ca
Scanning Electron Microscopy (SEM) for Surface Morphology and Nanostructure Characterization
Scanning Electron Microscopy (SEM) is a powerful analytical technique used to produce high-resolution images of a sample's surface. By scanning the surface with a focused beam of electrons, it provides detailed information about the material's topography, morphology (shape and size of particles), and composition. In the study of this compound and its derivatives, SEM is indispensable for visualizing the direct impact of synthesis methods and conditions on the final structure of the material.
Research has demonstrated the utility of SEM in characterizing a variety of nanostructures derived from this compound precursors. For instance, SEM analysis has been used to examine cobalt-based coatings, revealing that the choice of precursor, such as this compound (CoCl₂), influences the formation of distinct surface morphologies like fine, pin-like structures that grow into flower-like nuclei. researchgate.net Similarly, in the synthesis of cobalt-doped zinc oxide (ZnO) nanostructures, SEM images have shown that the concentration of the this compound precursor solution directly affects the resulting morphology of the deposited materials. researchgate.net
The technique is also crucial for characterizing materials after further processing. Studies on this compound nanotubes have utilized SEM to reveal their initial tubular structure, while also showing their transformation into cobalt oxide (CoO) nanoflakes after irradiation. researchgate.net In other research, SEM has been employed to characterize the dense and compact surface of pure cobalt metal electrodeposited from a melt containing this compound. pyrometallurgy.co.za The morphology of complex cobalt compounds, such as [Co(NH₃)₆]Cl₃ nanorods synthesized from a solution route, has also been successfully characterized by SEM, revealing uniform structures with specific dimensions. These findings underscore SEM's critical role in linking synthesis parameters to the morphological and nanostructural properties of this compound-based materials.
| Material System | Observed Morphology | Typical Dimensions | Synthesis Method |
|---|---|---|---|
| Cobalt-doped ZnO from CoCl₂ | Granular nanostructures | Grain size decreases from 143 nm to 61 nm with doping mdpi.com | Chemical Bath Deposition researchgate.net / Electrospray mdpi.com |
| Cobalt-based coating from CoCl₂ | Flower-like nuclei composed of fine nano-pins | Not specified | Chemical Bath Deposition researchgate.net |
| [Co(NH₃)₆]Cl₃ Nanorods | Rod-like structures | 150-200 nm (diameter), 2-2.5 µm (length) | Solution Chemical Route |
| Electrodeposited Cobalt from CoCl₂ | Dense, compact, and fine equiaxial crystallites | Not specified | Electrodeposition pyrometallurgy.co.za |
| This compound Derivatives | Nanotubes, Nanoflakes | Not specified | Not specified researchgate.net |
Electrochemical Methods for Redox Properties and Stability Studies
Electrochemical methods are fundamental for investigating the redox properties (the ability to undergo oxidation and reduction) and stability of this compound in various environments. Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) provide deep insights into electron transfer mechanisms, reaction kinetics, and the stability of different oxidation states of cobalt.
Cyclic voltammetry is a widely used technique to study the redox behavior of this compound solutions. ijche.comajchem-a.com In a typical CV experiment, the potential is swept linearly and then reversed, and the resulting current is measured. The resulting plot, a cyclic voltammogram, reveals characteristic peaks corresponding to oxidation and reduction events. For aqueous this compound solutions, studies have identified distinct redox processes. ijche.comsemanticscholar.org For example, two oxidation peaks and two reduction peaks have been observed, corresponding to the Co(0) ↔ Co(I) and Co(I) ↔ Co(II) transitions. ijche.comsemanticscholar.org The separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEp) provides information on the reversibility of the redox reaction. ajchem-a.com
Furthermore, CV is a valuable tool for studying the interaction and stability of this compound with other chemical species. The formation of complexes can be monitored by observing shifts in the peak potentials of the redox couples. ajchem-a.com This allows for the evaluation of kinetic parameters and the determination of stability constants for the complexes formed. ajchem-a.comajchem-a.com
Electrochemical Impedance Spectroscopy (EIS) is another powerful technique that probes the electrochemical system by applying a small amplitude AC signal over a range of frequencies. acs.org EIS is particularly useful for studying the kinetics of electron-transfer processes and the properties of the electrode-electrolyte interface. rsc.org In the context of this compound, EIS has been applied to analyze the electrodeposition of cobalt, providing information on the charge-transfer resistance and other interfacial processes under different conditions, such as varying pH. rsc.orgresearchgate.net By modeling the impedance data, it is possible to understand the dynamic behavior of the system and the mechanisms governing the electrodissolution or electrodeposition of cobalt. semanticscholar.org
| System | Method | Parameter | Observed Value | Interpretation |
|---|---|---|---|---|
| Aqueous CoCl₂ | Cyclic Voltammetry | Oxidation Peaks (Epa) | +0.02 V and +0.06 V ijche.comsemanticscholar.org | Corresponds to Co(0)→Co(I) and Co(I)→Co(II) oxidations. |
| Aqueous CoCl₂ | Cyclic Voltammetry | Reduction Peaks (Epc) | 0 V and -0.7 V ijche.comsemanticscholar.org | Corresponds to Co(I)→Co(0) and Co(II)→Co(I) reductions. |
| Aqueous CoCl₂ | Cyclic Voltammetry | Cathodic Peak (Epc) | ~ -1.0 V ajchem-a.com | Attributed to a two-electron reduction process. ajchem-a.com |
| CoCl₂ in Choline Chloride-Urea | Cyclic Voltammetry | Diffusion Coefficient (D) of Co²⁺ | 1.1 × 10⁻⁶ cm²/s (at 373 K) pyrometallurgy.co.za | Quantifies the rate of mass transport of Co(II) ions. pyrometallurgy.co.za |
| CoCl₂ with Ceftriaxone Disodium Salt | Cyclic Voltammetry | Stability Constants | Determined from shifts in redox peaks ajchem-a.comajchem-a.com | Quantifies the stability of the formed Co(II)-ligand complex. ajchem-a.comajchem-a.com |
| Electrodeposition from CoCl₂ | Electrochemical Impedance Spectroscopy | Charge Transfer Resistance | Analyzed versus electrolyte pH researchgate.net | Indicates the kinetic facility of the electron transfer at the electrode surface. |
Material Science Applications and Nanomaterial Research
Cobalt Chloride in the Synthesis of Nanomaterials
The compound is instrumental in bottom-up synthesis approaches, such as co-precipitation and chemical reduction, to produce cobalt-based nanoparticles. These methods leverage the solubility of this compound in various solvents to facilitate controlled nucleation and growth of nanostructures.
This compound is a common precursor for synthesizing cobalt (Co) and cobalt oxide (Co₃O₄) nanoparticles, which exhibit exceptional catalytic and magnetic characteristics. mdpi.comcnr.it One prevalent method is the chemical reduction of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) in an aqueous solution. mdpi.com In this process, a reducing agent like sodium borohydride (B1222165) is added dropwise to the this compound solution, often under an inert atmosphere such as argon or nitrogen to prevent oxidation, resulting in the formation of cobalt nanoparticles. mdpi.commdpi.com
These nanoparticles are effective catalysts in various chemical reactions. For instance, they have been studied for their catalytic activity in CO₂ hydrogenation to produce methanol (B129727) under mild pressure and temperature conditions. mdpi.com Furthermore, magnetic cobalt oxide (Co₃O₄) nanoparticles synthesized from this compound have shown high activity and stability as catalysts in the synthesis of biologically active compounds like tetrahydrobenzo[b]pyran derivatives. frontiersin.orgfrontiersin.org A key advantage of these nanoparticles is their magnetic nature, which allows for easy separation and recovery from the reaction mixture using an external magnet, enabling their reuse with no significant loss of catalytic activity. mdpi.comfrontiersin.orgfrontiersin.org
| Nanoparticle Type | Synthesis Precursor | Synthesis Method | Key Application |
| Cobalt (Co) | CoCl₂·6H₂O | Chemical Reduction | Catalysis (CO₂ Hydrogenation) |
| Cobalt Oxide (Co₃O₄) | CoCl₂·6H₂O | Co-precipitation / Green Method | Catalysis (Organic Synthesis) |
This compound is essential in the synthesis of cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles, which are highly valued for their unique magnetic properties, chemical stability, and biocompatibility. impactfactor.org These nanoparticles are typically produced via a chemical co-precipitation method, where aqueous solutions of this compound and an iron salt (e.g., iron(III) chloride) are mixed in a specific molar ratio in a basic solution, such as sodium hydroxide (B78521). scielo.brmdpi.com This process yields spinel ferrite structures. scielo.br Alternative methods like hydrothermal synthesis are also employed to achieve high crystallinity and superior magnetic performance. impactfactor.orgacs.org
In the biomedical field, the strong magnetic properties of cobalt ferrite nanoparticles make them ideal candidates for magnetic hyperthermia, a cancer therapy that uses heat generated by nanoparticles under an alternating magnetic field to destroy tumor cells. mdpi.comacs.org Their magnetic nature also allows them to be used as contrast agents in Magnetic Resonance Imaging (MRI) and as carriers in targeted drug delivery systems. impactfactor.orgresearchgate.net For environmental applications, CoFe₂O₄ nanoparticles are effective in water treatment for the removal of heavy metals and organic pollutants. impactfactor.orgresearchgate.net Their magnetic properties facilitate their easy separation and recovery from treated water, making them a cost-effective and reusable solution for environmental remediation. impactfactor.org
To enhance photocatalytic efficiency, researchers have developed advanced nanocomposites by coating cobalt zinc ferrite (CZF) with carbon quantum dots (CQDs). The synthesis is a two-step process that begins with the creation of CZF nanoparticles using a co-precipitation method, where this compound hexahydrate (CoCl₂·6H₂O) and zinc chloride (ZnCl₂) are used as the metal precursors. azonano.com Subsequently, these CZF nanoparticles are coated with CQDs. azonano.com
This combination creates a synergistic effect that significantly boosts photocatalytic activity under visible light. azonano.com The CQDs enhance light absorption and promote charge separation, which reduces the recombination rate of electron-hole pairs, a common limitation in traditional photocatalysts. azonano.com The resulting CZF@CQDs nanocomposite has demonstrated remarkable performance in environmental remediation, achieving approximately 95% degradation of industrial dyes like Reactive Blue 222 within just 25 minutes of visible light exposure. azonano.com The nanocomposite possesses a high specific surface area, measured at 149.87 m²/g, and retains its magnetic properties, allowing for easy recovery and recycling. researchgate.net
| Parameter | Value |
| Nanocomposite | Carbon Quantum Dot-Coated Cobalt Zinc Ferrite (CZF@CQDs) |
| Degradation Efficiency | ~95% of Reactive Blue 222 in 25 min |
| BET Specific Surface Area | 149.87 m²/g |
| Saturation Magnetization (CZF@CQDs) | 36.14 emu/g |
Integration of this compound in Energy Storage Materials
This compound plays a pivotal role as a precursor in developing advanced materials for energy storage, particularly for lithium-ion batteries and polymer electrolytes. Its integration leads to materials with enhanced electrochemical performance, including higher capacity, stability, and conductivity.
This compound is a key ingredient in the synthesis of cobalt-based metal-organic frameworks (Co-MOFs), which are highly promising as precursors for anode materials in lithium-ion batteries. sigmaaldrich.comrsc.org MOFs possess high porosity and large surface areas, which provide ample space for lithium-ion accommodation and facilitate efficient ion transport. rsc.orgnih.gov
A common strategy involves using a Co-MOF, such as ZIF-67, as a sacrificial template. researchgate.net Through a controlled thermal treatment (pyrolysis), the Co-MOF is converted into a porous carbon structure embedded with cobalt-based nanoparticles. nih.gov In a novel approach, this compound hydrate (B1144303) has been used to modify Co-MOF derived carbon microspheres. sigmaaldrich.com One study reported the synthesis of a carbon-microsphere loaded with this compound hydrate ([email protected]) from a ZIF-67 precursor, which exhibited a high initial discharge capacity of 947 mAh g⁻¹ and demonstrated excellent cycling stability with nearly zero capacity fade after 200 cycles. researchgate.net Another hierarchically structured Co-MOF, when used directly as an anode material, achieved a superior capacity of 1345 mAh g⁻¹ after 100 cycles. nih.gov These results highlight the potential of this compound-derived materials to significantly improve the performance of lithium-ion batteries.
This compound is used as a doping agent to improve the properties of solid polymer electrolytes (SPEs), which are critical components for safer and more flexible energy storage devices. The incorporation of CoCl₂ into polymer matrices like polyethylene (B3416737) oxide (PEO) or polyvinyl alcohol (PVA) has been shown to enhance ionic conductivity. researchgate.netresearchgate.netscribd.com
The doping process, typically done using a solution-casting technique, introduces Co²⁺ ions into the polymer structure. researchgate.net This addition tends to disrupt the semi-crystalline nature of the polymer, increasing the amorphous regions. researchgate.net The expansion of the amorphous phase facilitates greater segmental motion of the polymer chains, which in turn enhances the mobility of ions, leading to higher ionic conductivity. researchgate.netjmsse.in Studies on PEO-based electrolytes have shown that CoCl₂ doping decreases the degree of crystallinity and increases thermal stability compared to the pure polymer. researchgate.net Similarly, in PVA-PVP blends, increasing the concentration of CoCl₂ leads to a higher number of charge carriers and a corresponding increase in electrical conductivity. scribd.com This enhancement of conductivity is a crucial step toward the development of high-performance, all-solid-state batteries.
Development of this compound-Incorporated Polymer Composites
The incorporation of this compound into polymer matrices is a widely studied method for creating new composite materials with enhanced or modified properties. By physically blending or chemically doping polymers with CoCl₂, researchers can tune the optical, electrical, structural, and mechanical characteristics of the host polymer. This approach is valued for its relative simplicity and the wide range of property modulation achievable by varying the concentration of the cobalt salt. Polymers such as polyvinyl alcohol (PVA), polymethylmethacrylate (PMMA), and polyvinylpyrrolidone (B124986) (PVP) are common hosts for this compound. researchgate.netcdmf.org.briith.ac.in
The addition of this compound to polymer films has a profound effect on their optical and electrical behaviors. These changes are primarily attributed to the interactions between the Co²⁺ ions and the polymer chains, which can create new energy levels and charge carriers within the material.
Optical Properties: The introduction of this compound into polymer films generally leads to an increase in optical absorbance and a decrease in the optical energy band gap. researchgate.netresearchgate.netlboro.ac.uk For instance, in PVA-PVP-CoCl₂ composites, both the optical absorption and the absorption coefficient were found to increase with higher concentrations of CoCl₂. researchgate.net This is often accompanied by a decrease in the optical energy gap, suggesting that the dopant introduces localized energy states within the polymer's band structure. researchgate.netcdmf.org.br Similarly, studies on PMMA films showed that the absorbance increases with higher CoCl₂ content, which is attributed to the higher absorbance of this compound itself compared to the polymer. researchgate.net The refractive index and extinction coefficient of these composites also tend to increase with rising this compound concentration. researchgate.netlboro.ac.uk
Electrical Properties: The electrical conductivity of insulating polymers can be significantly increased by doping them with this compound. In PVA-PVP composites, electrical conductivity was observed to increase with higher CoCl₂ concentration due to an increase in charge carriers. researchgate.net This is often correlated with a decrease in the activation energy, which is the energy required to excite charge carriers into a conducting state. researchgate.netimmt.res.inscirp.org For example, in polystyrene (PS) composites, the activation energy for D.C. electrical conductivity decreases as the concentration of this compound increases. immt.res.in This enhancement in electrical properties makes these composites suitable for various electronic applications. researchgate.net
| Polymer Matrix | Property | Effect of Increasing CoCl₂ Concentration | Reference |
|---|---|---|---|
| PVA-PVP | Electrical Conductivity | Increase | researchgate.net |
| Activation Energy | Decrease | researchgate.net | |
| Optical Energy Gap | Decrease | researchgate.net | |
| PMMA | Absorbance | Increase | researchgate.net |
| Refractive Index | Increase | researchgate.net | |
| Optical Energy Gap | Decrease | researchgate.net | |
| Polystyrene (PS) | Electrical Conductivity | Increase | immt.res.in |
| Activation Energy | Decrease | immt.res.in | |
| PVA/PPY | Optical Absorption | Decrease (VIS/UV regions) | iith.ac.in |
| Optical Energy Gap (Eg1, Eg2) | Decrease (up to 0.6g CoCl₂) | iith.ac.in |
The addition of this compound not only alters the optoelectronic properties of polymers but also induces significant changes in their structure and mechanical performance.
Structural Modifications: this compound can influence the degree of crystallinity in polymer blends. In amorphous polymers, the introduction of CoCl₂ can induce a more ordered, semi-crystalline structure. For instance, in blends of PVA and PVP, which are typically amorphous, doping with CoCl₂ was found to result in semi-crystalline films. mdpi.com X-ray diffraction (XRD) studies confirmed that the average crystallite size increased with higher dopant concentrations, indicating an improvement in the structural order. mdpi.com This structural ordering is often attributed to the coordination between the cobalt ions and functional groups on the polymer chains.
Mechanical Behavior: The mechanical properties of polymer blends can be enhanced through the incorporation of this compound. The Co²⁺ ions can act as crosslinking points between polymer chains, leading to improved strength and stability. In a study on PVC/ABS blends, the addition of CoCl₂ was shown to enhance thermal stability and improve mechanical properties due to this crosslinking effect. Current time information in Bangalore, IN. Research on PMMA/ABS blends revealed that increasing the this compound content led to a significant increase in impact strength and elongation at break, although tensile strength and elastic modulus decreased. bikashkjena.com This improvement in toughness is often linked to the interfacial interaction created by a solid-state coordination reaction between the nitrile groups (–CN) in the polymer and the cobalt ions. bikashkjena.com Furthermore, dynamic mechanical analysis of PVA/PEG/PVP blends showed that the storage modulus was significantly improved with the addition of this compound. researchgate.net
| Polymer Blend | Property | Effect of Increasing CoCl₂ Concentration | Reference |
|---|---|---|---|
| PMMA/ABS | Impact Strength | Increase | bikashkjena.com |
| Elongation at Break | Increase | bikashkjena.com | |
| Tensile Strength | Decrease | bikashkjena.com | |
| PVC/ABS | Mechanical Properties | Improvement | Current time information in Bangalore, IN. |
| ABS/NBR | Tensile Strength & Impact Strength | Increase (up to 7 wt%) | |
| PVA/PEG/PVP | Storage Modulus | Improvement | researchgate.net |
Biological and Biomedical Research Investigations
Mechanistic Studies of Cobalt Chloride as a Hypoxia-Mimetic Agent
This compound (CoCl₂) is widely used to simulate hypoxia, a state of low oxygen, in cell culture experiments. researchgate.net The primary mechanism involves the stabilization of hypoxia-inducible factors (HIFs), which are master regulators of the cellular response to oxygen deprivation. fishersci.ca
Stabilization of Hypoxia-Inducible Factors (HIF-1α)
Under normal oxygen conditions (normoxia), the alpha subunit of HIF-1 (HIF-1α) is continuously produced but rapidly degraded. This degradation is initiated by a family of enzymes called prolyl hydroxylase domain-containing enzymes (PHDs). These enzymes use oxygen and iron (Fe²⁺) to hydroxylate specific proline residues on HIF-1α, marking it for destruction by the proteasome. fishersci.sewikipedia.org
This compound mimics hypoxia by interfering with this process. The cobalt ion (Co²⁺) is believed to displace the essential Fe²⁺ cofactor in the active site of PHDs. fishersci.cawikipedia.org This inhibition of PHD activity prevents the hydroxylation of HIF-1α. researchgate.netfishersci.se Consequently, HIF-1α is no longer targeted for degradation and accumulates within the cell, even under normoxic conditions. researchgate.netwikipedia.org This stabilized HIF-1α can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of numerous genes involved in adapting to low oxygen, such as those for angiogenesis, glycolysis, and erythropoiesis. fishersci.sewikipedia.org
Research has demonstrated this stabilizing effect across various cell types. For instance, in cholesteatoma keratinocytes, CoCl₂ treatment led to a dose-dependent increase in HIF-1α protein expression, with optimal stimulation observed at 200 μM. fishersci.ca Similarly, in human umbilical cord mesenchymal stem cells (hUCMSCs), 100 μM CoCl₂ effectively increased HIF-1α expression, with the highest levels detected after 48 hours of treatment. fishersci.dk Studies in ovine amniotic epithelial cells also confirmed that CoCl₂ exposure leads to HIF-1α stabilization and nuclear translocation. researchgate.net
Modulation of Reactive Oxygen Species Metabolism
This compound treatment has been shown to modulate the metabolism of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. Several studies have reported an increase in ROS generation in cells exposed to CoCl₂. wikipedia.orgresearchgate.net For example, in rat nucleus pulposus cells, ROS generation showed a positive correlation with the concentration of CoCl₂. wikipedia.org This increased ROS production can contribute to oxidative damage within the cells. researchgate.net
The mechanism by which CoCl₂ stimulates ROS generation appears to be distinct from that of true hypoxia. Research suggests that hypoxia-induced ROS production is dependent on mitochondria, the cell's powerhouses. In contrast, CoCl₂ seems to activate ROS generation through a mitochondria-independent pathway. fishersci.caflybase.org This distinction is important when interpreting results from chemical hypoxia models.
Interestingly, while CoCl₂ can induce ROS, it has also been reported to antagonize the effects of other ROS-producing agents in certain contexts, potentially by inducing the cell's own antioxidant defense systems. fishersci.ca The interplay between CoCl₂-induced HIF-1α and ROS is complex; for instance, CoCl₂-induced ROS formation has been linked to the regulation of fibroblast growth factor-21 (FGF21), a key metabolic regulator. citeab.com
Regulation of Lipid Metabolism and Cell Cycle Pathways
Beyond its canonical role in stabilizing HIF-1α, this compound influences other fundamental cellular processes, including lipid metabolism and cell cycle progression. Proteomic studies in rat models have identified the regulation of lipid metabolism and cell cycle-associated networks as significant effects of CoCl₂ preconditioning. wikipedia.orgwikipedia.orgguidetopharmacology.org
In the context of lipid metabolism, research using Caco-2 intestinal cells has shown that CoCl₂ treatment leads to a significant increase in intracellular triglyceride accumulation. citeab.comeasychem.org This is accompanied by changes in the expression of genes that regulate lipid handling, including a reduction in the mRNA levels of lipid lipases like hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL), and an increase in sterol regulatory element-binding protein-1c (SREBP-1c) and stearoyl-coenzyme A desaturase 1 (SCD1). citeab.com
Regarding the cell cycle, CoCl₂ has been observed to induce growth arrest in certain cell types, such as acute promonocytic leukemic U937 cells and fibroblasts. guidetopharmacology.orghznu.edu.cn This effect highlights the compound's ability to interfere with the normal progression of cell division.
Cellular Responses and Signaling Pathways Induced by this compound
The simulation of hypoxia by this compound triggers a cascade of cellular responses and activates various signaling pathways that determine the cell's fate, influencing everything from survival and death to movement and tissue remodeling.
Impact on Cell Viability and Apoptosis Mechanisms
The effect of this compound on cell viability and apoptosis (programmed cell death) is highly dependent on its concentration and the cell type being studied. wikipedia.orgfishersci.ca
In some cell types, such as rat nucleus pulposus cells (NPCs), low concentrations of CoCl₂ (50-100 μM) have been found to be relatively safe, causing no significant decrease in cell viability and in some cases even slightly enhancing it. wikipedia.orgfishersci.ca However, higher concentrations (greater than 200 μM) become detrimental, significantly increasing apoptosis. wikipedia.orgfishersci.ca
Conversely, in many cancer cell lines, CoCl₂ induces apoptosis in a concentration-dependent manner. For example, in HepG2 hepatocellular carcinoma cells and human glioma cells, increasing concentrations of CoCl₂ led to a significant decrease in cell viability and an increase in apoptosis. wmcloud.orgamericanelements.com This pro-apoptotic effect is mediated by several pathways. Studies have shown that CoCl₂ can trigger the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. wmcloud.orgamericanelements.com The process can also be dependent on the tumor suppressor protein p53. researchgate.netamericanelements.com Furthermore, the induction of cell death by cobalt has been linked to the upregulation of pro-apoptotic genes regulated by HIF-1α, such as BNIP3 and NIX, leading to a form of necrosis-like cell death. fishersci.se
Effects on Cell Migration and Extracellular Matrix Metabolism
This compound-induced hypoxia also has profound effects on how cells move and interact with their surrounding environment, the extracellular matrix (ECM). The ECM is a network of proteins and other molecules that provides structural and biochemical support to cells.
The impact on cell migration can differ significantly from that observed under physical hypoxia and varies between cell types. For instance, in nucleus pulposus cells, CoCl₂-mimicked hypoxia did not appear to affect cell migration in the same way as a low-oxygen environment did. wikipedia.orgfishersci.ca
Involvement of PI3K/Akt and MAPK Signaling Pathways
This compound is recognized for its ability to mimic hypoxic conditions, and a significant aspect of its mechanism of action involves the modulation of key intracellular signaling pathways, namely the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial regulators of a wide array of cellular processes, including cell survival, proliferation, and apoptosis.
Research has demonstrated that this compound can induce the transcriptional activity of Hypoxia-Inducible Factor-1 alpha (HIF-1α) through the activation of the PI3K and MAPK pathways. frontiersin.org In H9c2 cardiomyoblast cells, this compound treatment has been shown to activate Akt, ERK1/2, JNK, and p38 MAPK-mediated signaling pathways. nih.gov This activation is not a standalone event; studies using kinase inhibitors have revealed interplay between these pathways. For instance, inhibition of PI3K and ERK was found to affect RhoA and its downstream Smad2 signaling, which are also stimulated by this compound. nih.gov
The activation of the PI3K/Akt pathway by this compound is a critical step in the cellular response. tandfonline.com Studies have shown that blocking the PI3K/Akt pathway can reduce the Akt activation that is typically seen in response to this compound, indicating that PI3K is an upstream requirement for this phosphorylation event. tandfonline.com The MAPK pathways, including p38-MAPK, are also significantly influenced by this compound. In the perfused amphibian heart, this compound was found to induce the phosphorylation of p38-MAPK and its downstream targets, MAPKAPK2 and Hsp27. researchgate.net This effect was linked to the production of reactive oxygen species (ROS), as the presence of antioxidants attenuated the this compound-induced phosphorylation. researchgate.net
The following table summarizes key findings from studies investigating the effects of this compound on these signaling pathways:
| Cell Line/Model | Key Findings | Signaling Pathway(s) Involved | Reference(s) |
| H9c2 cardiomyoblasts | CoCl2 induced activation of RhoA/ROCK, Akt, ERK1/2, JNK, and p38 MAPK. | PI3K/Akt, MAPK, RhoA/ROCK | nih.gov |
| Perfused amphibian heart (Rana ridibunda) | CoCl2 induced phosphorylation of p38-MAPK, MAPKAPK2, and Hsp27, an effect attenuated by antioxidants. | p38-MAPK | researchgate.net |
| Various cell lines | CoCl2 induces HIF-1α activity via ROS production and the PI3K and MAPK pathways. | PI3K, MAPK | frontiersin.org |
| Liver, kidney, and heart tissue | CoCl2 intoxication increased the protein expression of AKT, Smad-2, and TGF-α. | PI3K/Akt | tandfonline.com |
Synergistic Cellular Effects with Other Metal Ions (e.g., Zinc)
The biological impact of this compound can be significantly altered by the presence of other metal ions, with zinc being a notable example. Research has uncovered a synergistic increase in toxicity when cells are co-exposed to cobalt and zinc. nih.gov
In a study using the BEAS-2B lung epithelial cell line, combined exposure to cobalt and zinc resulted in a clear synergistic increase in toxicity. nih.gov This was accompanied by a substantial rise in the intracellular zinc content. nih.govresearchgate.net Further investigation through Western blots under these co-exposure conditions revealed a decrease in the expression of the zinc transporter ZnT1. This suggests that cobalt may inhibit the release of zinc from the cells by modulating ZnT1, leading to zinc accumulation and enhanced toxicity. nih.govresearchgate.net
Conversely, some studies indicate that zinc can have a protective effect against cobalt-induced apoptosis. In human submandibular gland (HSG) cells, zinc chloride was found to suppress this compound-induced apoptosis. spandidos-publications.comnih.gov This protective action was associated with the restoration of Bcl-2 protein and mRNA expression, which was inhibited by this compound alone. spandidos-publications.comnih.gov The degree of DNA laddering, a hallmark of apoptosis induced by cobalt, was observed to decrease as the concentration of zinc chloride increased. spandidos-publications.com
These findings highlight a complex interplay between cobalt and zinc, where the outcome—synergistic toxicity or protection—may depend on the cell type, concentrations, and specific molecular context.
| Cell Line/Model | Effect of Co-exposure to Cobalt and Zinc | Proposed Mechanism | Reference(s) |
| BEAS-2B lung epithelial cells | Synergistic increase in toxicity. | Cobalt-induced inhibition of ZnT1 expression, leading to increased intracellular zinc. | nih.govresearchgate.net |
| Human submandibular gland (HSG) cells | Zinc chloride suppressed this compound-induced apoptosis. | Zinc chloride restored cobalt-suppressed Bcl-2 expression. | spandidos-publications.comnih.gov |
This compound in Biological Staining and Microscopy Applications
This compound has long been a valuable tool in biological staining and microscopy, owing to its ability to interact with and visualize various cellular components. scispectrum.in Its utility stems from several key chemical properties that allow it to enhance contrast and reveal the intricate architecture of cells and tissues.
The staining capability of this compound is partly due to the ionic interactions of cobalt ions (Co²⁺). As positively charged ions, they can bind to negatively charged molecules within the cell. scispectrum.in This includes nucleic acids (DNA and RNA), which have a negatively charged phosphate (B84403) backbone, and many proteins that possess a net negative charge at physiological pH. scispectrum.inumlub.pl This binding can lead to the accumulation of cobalt in specific cellular compartments, such as the nucleus and perinuclear structures like the endoplasmic reticulum and Golgi apparatus. umlub.pl The interaction of cobalt with proteins can also lead to the formation of protein-DNA cross-links. umlub.pl Furthermore, cobalt(II) ions have the capacity to interact with zinc finger motifs, which are crucial for the interaction of proteins with nucleic acids. researchgate.net
Cobalt ions can form coordination complexes with various functional groups present in biological molecules. scispectrum.in These complexes often exhibit distinct colors, which aids in their visualization under a microscope. scispectrum.in The formation of these complexes is a key principle behind its use as a stain. For example, the interaction between cobalt(II) and chloride ions in solution results in an equilibrium between the pink hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, and the blue tetrachlorocobaltate(II) ion, [CoCl₄]²⁻. rsc.org This color change has been famously used in humidity indicator papers. rsc.org In a biological context, the binding of cobalt to different ligands within the cell can similarly result in colored complexes that highlight specific structures. Studies have also investigated the formation of heteroligand complexes of cobalt(II) with bioactive molecules, which can then bind to DNA, often through intercalative interactions involving aromatic rings. nih.gov
In certain histological staining procedures, this compound acts as a mordant. scispectrum.in A mordant is a substance that helps to fix a dye to a substrate, in this case, a biological specimen. Instead of directly imparting color, the cobalt ions form a coordination complex between the tissue and the dye, thereby intensifying the stain. scispectrum.in This action enhances the binding of other dyes, leading to a stronger and more stable coloration of the targeted structures. scispectrum.in While iron is a more commonly used mordant in techniques like iron hematoxylin (B73222) staining, cobalt has also been shown to provide some nuclear staining when used in similar procedures. biologists.com Some complex dyes, such as Solochrome Cyanine, which is used to identify chromium, are mixed with a ferric salt for histological application, demonstrating the principle of using metal ions to form dye-metal complexes for staining. nih.govresearchgate.net
Biological Network Analysis and Proteomic Approaches to this compound Effects
To understand the global cellular response to this compound, researchers have employed proteomic and biological network analysis techniques. These systems biology approaches provide a comprehensive view of the changes in protein expression and the perturbation of molecular networks following this compound exposure.
Proteomic studies, often using two-dimensional gel electrophoresis (2-DE) coupled with mass spectrometry, have identified numerous proteins that are differentially regulated in cells treated with this compound. nih.govpsu.edunih.gov In human umbilical cord mesenchymal stem cells, for example, 26 differentially expressed proteins were identified, with 11 being up-regulated and 15 down-regulated. nih.gov These proteins were involved in a wide range of biological functions, including carbohydrate metabolism, protein metabolism, cell cycle, and signal transduction. nih.gov Similarly, in human leukemic U937 cells, this compound treatment led to the deregulation of 16 proteins involved in metabolism, gene expression regulation, and cell proliferation, among other processes. psu.edunih.gov
Integrated transcriptomic and proteomic analyses have further elucidated the molecular pathways affected by this compound. In rat liver-derived cell lines, such analyses identified four major biological effects: response to oxidative stress, response to damaged proteins, altered energy metabolism, and Hif-1α signaling. plos.orgnih.gov Bioinformatic tools predicted the activation of HIF-1α based on the perturbed genes and proteins. plos.org
Biological network analysis helps to contextualize these proteomic changes. In a study on rats pretreated with this compound before exposure to hypobaric hypoxia, two significant networks were identified: one associated with lipid metabolism and another with the cell cycle. researchgate.netnih.gov This approach delineated two primary routes for the effects of this compound: the direct modulation of reactive oxygen species metabolism and the regulation of lipid metabolism, the latter being a previously less understood role. researchgate.netnih.gov These findings demonstrate the power of systems biology in uncovering the complex and interconnected molecular mechanisms underlying the cellular response to this compound. researchgate.netnih.gov
The table below presents a summary of findings from proteomic studies on this compound-treated cells:
| Cell Type | Proteomic Technique | Key Findings | Reference(s) |
| Human umbilical cord mesenchymal stem cells | 2-DE, MALDI-TOF-MS | 26 differentially expressed proteins identified (11 up-regulated, 15 down-regulated) involved in multiple pathways. | nih.gov |
| Human leukemic U937 cells | 2-DE, MALDI-TOF/TOF MS/MS | 16 proteins significantly deregulated, involved in metabolism, gene expression, signal transduction, etc. | psu.edunih.gov |
| Rat liver-derived cell lines (H4-II-E-C3, MH1C1) | Microarrays, Mass Spectrometry | Identified enriched pathways related to Hif-1α signaling, energy metabolism, and oxidative stress. | plos.orgnih.gov |
| Jurkat cells (Human T-cell Lymphoma) | Q-Exactive Plus Mass Spectrometry | Identified pseudohypoxia-driven changes in protein abundance related to lymphoma progression. | proteomexchange.org |
Hormetic Mechanisms and Cytoprotective Properties of Sub-Lethal this compound Exposures
This compound, a well-known hypoxia-mimicking agent, demonstrates a classic hormetic dose-response relationship, where low, sub-lethal exposures can induce protective cellular mechanisms against subsequent, more severe insults. This phenomenon is rooted in the principle of hormesis, where a substance that is toxic at high doses can be beneficial at low doses. nih.govresearchgate.netrsc.org Research across various biological systems, from the nematode Caenorhabditis elegans to mammalian cells, has established that preconditioning with non-toxic levels of this compound can enhance cellular resilience and longevity. frontiersin.orgnih.gov
The primary mechanism by which this compound mimics hypoxia is through its ability to compete with iron, a necessary cofactor for prolyl-4-hydroxylase domain-containing enzymes (PHDs). frontiersin.org In normoxic conditions, PHDs hydroxylate the alpha subunit of hypoxia-inducible factor-1 (HIF-1α), targeting it for proteasomal degradation. frontiersin.org By interfering with this process, this compound stabilizes HIF-1α, allowing it to accumulate and activate a cascade of downstream genes involved in cellular adaptation to low oxygen, even under normal oxygen levels. frontiersin.orgphysiology.orgscienceopen.com This activation of HIF-1α is a central event in the cytoprotective effects observed with this compound preconditioning. physiology.orgscienceopen.com
Sub-lethal exposure to this compound has been shown to protect against cell death induced by severe hypoxia or higher, toxic doses of this compound itself. frontiersin.orgnih.gov This protective effect is not limited to hypoxia-related stress but also extends to other cellular insults like oxidative stress and radiation. scienceopen.comresearchgate.net For instance, pre-treatment with low concentrations of this compound has been found to reduce the generation of reactive oxygen species (ROS) and subsequent DNA damage in cells exposed to irradiation. scienceopen.com
The cytoprotective properties of this compound are multifaceted, involving the activation of several key cellular pathways:
Induction of Autophagy: Preconditioning with mild doses of this compound promotes autophagy, a cellular process of degrading and recycling damaged components. frontiersin.orgnih.gov This is evidenced by the increased conversion of LC3I to LC3II and a decrease in p62, two key markers of autophagic activity. frontiersin.org This process helps clear damaged organelles and protein aggregates, thus promoting cell survival.
Mitochondrial Stress Response: Low-dose this compound treatment can trigger a protective mitochondrial stress response. frontiersin.orgnih.gov This is characterized by changes that resemble those induced by mild mitochondrial stress, which are known to extend lifespan and improve stress resistance in organisms like C. elegans. nih.gov
Upregulation of Protective Proteins: Sub-lethal this compound exposure leads to the increased expression of several cytoprotective proteins.
Inducible Nitric Oxide Synthase (iNOS): In cardiac preconditioning, this compound has been shown to selectively activate HIF-1α and activator protein-1 (AP-1), leading to the upregulation of iNOS. physiology.orgphysiology.org The increased nitric oxide production is believed to be a key mediator of cardioprotection against ischemia-reperfusion injury. physiology.org
Heat Shock Protein 90 (HSP90): this compound can induce the expression of HSP90. spandidos-publications.com Increased levels of HSP90 have been demonstrated to protect cardiomyocytes from injury induced by serum and glucose deprivation, suggesting a role in mitigating ischemia-like damage. spandidos-publications.com
Heme Oxygenase-1 (HO-1) and Metallothioneins (MT): Hypoxic preconditioning with agents like this compound can increase the expression of anti-inflammatory and antioxidant proteins such as HO-1 and MTs. researchgate.net
These findings underscore the complex and beneficial biological responses that can be elicited by sub-lethal exposures to this compound. The hormetic nature of this compound provides a valuable tool for biomedical research, allowing for the investigation of endogenous protective pathways that could be targeted for therapeutic interventions in conditions involving ischemic and oxidative damage.
Research Findings on this compound's Cytoprotective Effects
The following table summarizes key research findings on the cytoprotective effects of sub-lethal this compound exposure across different experimental models.
| Experimental Model | Key Findings | Research Focus |
| C. elegans | Sub-lethal doses extend lifespan and delay age-associated neuromuscular alterations. nih.govfrontiersin.orgnih.gov | Hormesis, Longevity |
| HeLa Cells | Preconditioning with sub-lethal CoCl₂ protects against apoptosis induced by severe hypoxia or high-dose CoCl₂. frontiersin.org | Hormesis, Autophagy |
| Mouse Heart | A single low dose induces a delayed preconditioning effect, reducing myocardial infarct size after ischemia-reperfusion. physiology.orgphysiology.org | Cardioprotection, HIF-1α signaling |
| H9c2 Cardiomyocytes | Low concentrations protect against cytotoxicity induced by serum and glucose deprivation, partly through HSP90 upregulation. spandidos-publications.com | Cardioprotection, Heat Shock Proteins |
| HepG2 Cells | Low-dose CoCl₂ induces HIF-1α and enhances radio-resistance, protecting against irradiation-induced harm. scienceopen.com | Radioprotection, HIF-1α signaling |
| Rat Model | Preconditioning with cobalt enhances antioxidant status and performance during hypobaric hypoxia-induced oxidative stress. researchgate.net | Hypoxia, Oxidative Stress |
Environmental Studies and Remediation Strategies
Bioremediation and Phytoremediation of Cobalt Contamination
Bioremediation and phytoremediation are eco-friendly technologies that utilize living organisms to remove, degrade, or stabilize contaminants. mdpi.com These approaches have shown promise for addressing cobalt pollution in soil and water.
Phytoremediation employs plants to clean up contaminated environments. nih.gov Several mechanisms are involved in the uptake and accumulation of heavy metals like cobalt by aquatic plants. mdpi.com These include phytoextraction, where plants absorb contaminants through their roots and translocate them to the harvestable aerial parts; phytostabilization, which involves the use of plants to convert contaminants into less mobile and bioavailable forms; and rhizofiltration, the adsorption or precipitation of contaminants onto plant roots. mdpi.comresearchgate.net
Aquatic plants, or macrophytes, are particularly effective as they can filter contaminants directly from the water. mdpi.com For instance, water hyacinth (Eichhornia crassipes) has demonstrated the ability to uptake heavy metals through its roots, followed by translocation and accumulation in its shoots and leaves. nih.gov Harvesting the plant biomass can then permanently remove the cobalt from the aquatic ecosystem. nih.gov The effectiveness of these mechanisms depends on the plant species, the chemical properties of the soil and water, and the concentration and speciation of the cobalt present. researchgate.net
Table 1: Examples of Aquatic Plants Used in Cobalt Phytoremediation
| Plant Species | Common Name | Primary Uptake Mechanism(s) | Reference |
|---|---|---|---|
| Eichhornia crassipes | Water Hyacinth | Phytoextraction, Rhizofiltration | nih.gov |
| Lemna minor | Common Duckweed | Bioaccumulation | N/A |
| Pistia stratiotes | Water Lettuce | Phytoextraction | N/A |
This table is generated based on general knowledge of phytoremediation and is for illustrative purposes.
Microorganisms have evolved various mechanisms to resist and detoxify heavy metals, including cobalt. nih.gov These processes are crucial for bioremediation and include biosorption (binding of metals to the cell surface), bioaccumulation (intracellular uptake), enzymatic reduction of metal ions, and active efflux of metals from the cell. nih.govfrontiersin.org
Bacterial resistance to cobalt can be facilitated by specific efflux systems. For example, the iron-reducing bacterium Geobacter sulfurreducens can tolerate high concentrations of cobalt chloride (up to 1 mM). frontiersin.org This bacterium employs a specific metal efflux pump, designated as a CzcABC system, which actively transports divalent cations like cobalt, zinc, and cadmium out of the cell. frontiersin.orgnih.gov In addition to efflux pumps, microorganisms can detoxify metals through precipitation, valence conversion, and sequestration by binding to metallothioneins or exopolysaccharides (EPS). nih.govfrontiersin.org The interaction between microbes and metals can also involve biotransformation and biomineralization. frontiersin.org
Table 2: Microbial Mechanisms for Cobalt Detoxification
| Mechanism | Description | Example Microorganism(s) | Reference(s) |
|---|---|---|---|
| Metal Efflux Pumps | Active transport of metal ions out of the cell using systems like RND transporters. | Geobacter sulfurreducens (CzcABC system) | frontiersin.orgnih.gov |
| Biosorption | Passive binding of metal ions to the microbial cell surface via electrostatic interactions, ion exchange, etc. | Bacillus, Escherichia | nih.govfrontiersin.org |
| Intracellular Sequestration | Binding of metal ions to intracellular molecules like metallothioneins to reduce toxicity. | General mechanism in various microbes | nih.gov |
| Enzymatic Reduction | Conversion of metal ions to a different, often less toxic, oxidation state. | General mechanism in various microbes | nih.gov |
| Extracellular Precipitation | Formation of insoluble metal precipitates outside the cell, reducing bioavailability. | General mechanism in various microbes | frontiersin.org |
Catalytic Roles of Cobalt Ions in Environmental Remediation Processes
Cobalt ions serve as highly effective catalysts in certain chemical remediation technologies, particularly in advanced oxidation processes (AOPs) designed to degrade persistent organic pollutants.
Sulfate (B86663) radical-based advanced oxidation processes (SR-AOPs) have gained significant attention for their efficiency in breaking down organic contaminants in water. nih.govresearchgate.net These processes rely on the activation of persulfates, such as peroxymonosulfate (B1194676) (PMS) or peroxydisulfate (B1198043) (PDS), to generate highly reactive sulfate radicals (SO₄•⁻). nih.govresearchgate.net Cobalt ions (Co²⁺) are recognized as one of the most efficient catalysts for activating PMS. researchgate.net
The cobalt-mediated decomposition of PMS generates sulfate radicals, which are powerful oxidizing agents capable of degrading a wide range of emerging contaminants like pharmaceuticals and industrial chemicals. nih.govacs.org For example, near-complete removal of the industrial solvent 1,4-dioxane (B91453) was achieved in minutes using trace levels of Co²⁺ to activate PMS. nih.gov This same system proved effective in degrading 19 out of 20 tested antibiotics by over 97%. nih.gov The Co²⁺/PMS system is effective over a broad pH range, offering an advantage over other AOPs like the Fenton reagent, which is optimal at acidic pH. acs.org
Beyond specifically generating sulfate radicals, cobalt catalysis is integral to a broader range of AOPs. The activation of oxidants like PMS by cobalt-based catalysts can produce a variety of reactive oxygen species (ROS), including sulfate radicals (SO₄•⁻), hydroxyl radicals (•OH), and singlet oxygen (¹O₂). nih.govresearchgate.net The high redox potential of the Co³⁺/Co²⁺ pair makes cobalt-based catalysts particularly effective. researchgate.net
Research has explored both homogeneous and heterogeneous cobalt catalysts. While homogeneous Co²⁺ ions are highly active, their leaching into the environment is a concern. researchgate.net To address this, heterogeneous catalysts have been developed, such as cobalt oxides (e.g., Co₂O₃) supported on materials like activated carbon (Co/AC). uwa.edu.au These supported catalysts offer high stability and reusability. A Co/AC catalyst, for instance, achieved 100% decomposition of phenol (B47542) and 80% total organic carbon (TOC) removal within 60 minutes by activating PMS. uwa.edu.au Other advanced materials, including cobalt-based metal-organic frameworks (MOFs) and single-atom catalysts, are also being investigated for their catalytic performance in AOPs. nih.govresearchgate.net
Table 3: Degradation of Contaminants using Cobalt-Catalyzed AOPs
| Contaminant | Catalytic System | Oxidant | Removal Efficiency | Reference |
|---|---|---|---|---|
| 1,4-Dioxane | Co²⁺ (25-50 µg/L) | PMS | ~100% in 6-10 min | nih.gov |
| 20 Antibiotics | Co²⁺ | PMS | >97% for 19 of 20 antibiotics | nih.gov |
| Phenol | Co/AC | PMS | 100% decomposition in 60 min | uwa.edu.au |
| 2,4-Dichlorophenol | Co²⁺ | PMS | Higher than Fenton Reagent | acs.org |
| Atrazine | Co²⁺ | PMS | Higher than Fenton Reagent | acs.org |
Environmental Fate and Speciation of this compound in Various Matrices
When this compound is released into the environment, it dissolves in water, releasing cobalt ions. The subsequent fate and speciation of cobalt are governed by a complex interplay of environmental factors. inchem.orgcdc.gov Key factors include pH, redox potential, the presence of organic ligands like humic acids, and the concentration of various anions. inchem.org
In aquatic systems, dissolved cobalt can be adsorbed onto particulate matter and settle into sediments. cdc.gov It may also precipitate as carbonates or hydroxides or form complexes with organic matter. cdc.gov These processes are pH-sensitive, with lower pH generally favoring the dissolved, more mobile forms of cobalt. cdc.gov Ultimately, soil and sediment act as the primary sinks for cobalt in the environment. inchem.org
The speciation of cobalt is critical as it dictates its bioavailability and toxicity. oup.commdpi.com For example, cobalt released from industrial processes is often in the form of oxides. inchem.org If these less soluble forms are transformed into more soluble species like sulfates in the atmosphere, they can be washed out by rain, increasing their mobility. inchem.orgcdc.gov Understanding the specific forms of cobalt present in a given matrix is therefore essential for accurately assessing its environmental risk and impact. mdpi.com
Theoretical and Computational Chemistry Approaches to Cobalt Chloride
Density Functional Theory (DFT) Investigations of Molecular and Electronic Structures
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying transition metal compounds, including cobalt chloride. Its balance of computational cost and accuracy makes it particularly well-suited for investigating the electronic structure and properties of these often complex systems.
A fundamental application of DFT is the determination of the equilibrium geometry of molecules. Through geometry optimization, the lowest energy arrangement of atoms in a molecule is calculated, providing theoretical predictions of bond lengths and angles. For instance, in a study of a cobalt(II) chloride complex with the superbase 1,8-bis(tetramethylguanidino)naphthalene (B1604023) (btmgn), DFT calculations using the B3LYP functional and 6-311G(d,p) basis set were employed to optimize the geometry of the [Co(btmgn)Cl2] complex. The calculated geometric parameters showed good agreement with experimental X-ray crystallography data, validating the computational approach. ias.ac.in
The optimized geometry of such complexes reveals a distorted tetrahedral coordination around the cobalt(II) ion. ias.ac.in The computational results can provide detailed information on bond distances and angles that are crucial for understanding the steric and electronic environment of the cobalt center.
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| Co-Cl1 Bond Length (Å) | 2.245 | 2.238 |
| Co-Cl2 Bond Length (Å) | 2.251 | 2.241 |
| Co-N4 Bond Length (Å) | 2.044 | 2.029 |
| Co-N7 Bond Length (Å) | 2.042 | 2.033 |
| Cl1-Co-Cl2 Bond Angle (°) | 114.5 | 114.2 |
| N4-Co-N7 Bond Angle (°) | 99.8 | 99.9 |
Beyond geometry, DFT is also a powerful tool for predicting spectroscopic properties. Time-dependent DFT (TD-DFT) calculations can be used to predict electronic transition energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. For the [Co(btmgn)Cl2] complex, TD-DFT calculations predicted transition bands that are consistent with the experimental spectrum. ias.ac.in Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be calculated from the second derivatives of the energy with respect to the atomic coordinates. These theoretical spectra can aid in the assignment of experimental vibrational bands.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
In the context of this compound complexes, HOMO-LUMO analysis provides insights into their electronic behavior. For the [Co(btmgn)Cl2] complex, the HOMO-LUMO gap was found to be lower than that of the free btmgn ligand, suggesting that the complex is more reactive. ias.ac.in
From the energies of the HOMO and LUMO, various quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These include:
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η): Measures the resistance to charge transfer.
Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the surroundings.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.12 |
| ELUMO | -1.89 |
| HOMO-LUMO Gap (ΔE) | 3.23 |
| Chemical Potential (μ) | -3.51 |
| Chemical Hardness (η) | 1.62 |
| Global Softness (S) | 0.62 |
| Electrophilicity Index (ω) | 3.80 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red regions represent areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential) and are prone to nucleophilic attack. Green and yellow regions represent intermediate electrostatic potentials.
MEP maps are valuable for predicting the reactive sites of a molecule. For instance, in the study of the [Co(btmgn)Cl2] complex, the MEP map of the free btmgn ligand showed that the nitrogen atoms of the guanidine (B92328) groups are the most electron-rich regions, making them the likely sites for coordination with the Co(II) ion. ias.ac.in This prediction is consistent with the optimized geometry of the complex. The MEP map of the final complex can also provide insights into its intermolecular interactions and reactivity.
Computational Studies of Reaction Mechanisms and Catalytic Cycles
Computational chemistry, particularly DFT, plays a crucial role in elucidating the detailed mechanisms of chemical reactions, including those catalyzed by this compound complexes. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the energetic feasibility of different reaction pathways.
A key aspect of mechanistic studies is the characterization of transition states (TS), which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction. DFT calculations are widely used to locate and characterize transition states. A true transition state is confirmed by the presence of a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
| Reaction Step | Activation Energy (kcal/mol) |
|---|---|
| Olefin Insertion | 12.5 |
| CO Insertion | 8.2 |
| H2 Activation | 26.8 |
| Reductive Elimination | 5.7 |
These calculations can also provide detailed structural information about the transition states, offering insights into the factors that control the reaction's facility.
Furthermore, computational methods are instrumental in understanding and predicting the stereoselectivity of cobalt-catalyzed reactions. For reactions that produce chiral products, DFT can be used to model the transition states leading to the different stereoisomers. By comparing the activation energies of these diastereomeric transition states, the preferred stereochemical outcome can be predicted. The energy difference between these transition states determines the enantiomeric or diastereomeric excess. These calculations can help in the rational design of chiral ligands for cobalt catalysts to achieve high stereoselectivity. For example, in cobalt-catalyzed allylation reactions, the stereochemical outcome can be rationalized by analyzing the steric and electronic interactions in the transition state models. organic-chemistry.org
Computational Modeling of Magnetic Properties in Cobalt Clusters and Complexes
Theoretical and computational chemistry provides powerful tools to investigate the intricate magnetic properties of cobalt-containing systems, including clusters and complexes related to this compound. These methods allow for a detailed understanding of structure-property relationships that are often challenging to probe experimentally. First-principles electronic structure calculations, particularly those based on density functional theory (DFT), are frequently employed to explore the stability and magnetic behavior of cobalt clusters of varying sizes and geometries.
In addition to pure cobalt clusters, computational models are used to study bimetallic clusters. For example, investigations into CoKn (where n = 2–12) clusters using a combination of particle swarm optimization and first-principles calculations have elucidated the contribution of individual atoms to the total magnetic moment. nih.gov In these clusters, the cobalt atom provides the primary contribution to the magnetic moment, while the potassium atoms can either enhance or reduce it depending on the cluster's size and structure. nih.gov
For cobalt complexes, more sophisticated multireference ab initio methods, such as the complete active space self-consistent field (CASSCF) method followed by second-order N-electron valence state perturbation theory (NEVPT2), are used to accurately predict magnetic properties. rsc.org These methods are essential for systems with significant electron correlation and spin-orbit coupling effects, which are prominent in cobalt(II) complexes. nih.gov Computational studies on tetracoordinate cobalt(II) complexes have successfully correlated their structural features, such as the dihedral twist angle between chelate planes, with their magnetic anisotropy. rsc.org These calculations can determine key parameters of the spin Hamiltonian, such as the axial (D) and rhombic (E) zero-field splitting parameters and the g-tensor components, which govern the magnetic behavior of single-ion magnets. rsc.org High-throughput computational screening of thousands of Co(II) compounds has also been performed to identify candidates with exceptionally large magnetic anisotropy. nih.gov
Table 1: Calculated Magnetic Properties of Selected Cobalt Systems
| System | Method | Calculated Property | Value | Reference |
|---|---|---|---|---|
| Con clusters (up to 365 atoms) | DFT (Real-space pseudopotentials) | Magnetic moment per atom | Decreases with increasing cluster size, approaching the bulk value of 1.72 µB/atom | aps.org |
| CoKn clusters (n=2-12) | DFT (B3LYP) | Atomic magnetic moment of Co | 2.1937 µB to 2.9430 µB | nih.gov |
| Tetracoordinate Co(II) Complex 1 | CASSCF/NEVPT2 | Zero-field splitting (D) | -78 cm-1 | rsc.org |
| Tetracoordinate Co(II) Complex 2 | CASSCF/NEVPT2 | Zero-field splitting (D) | -72 cm-1 | rsc.org |
Quantum Chemical Modeling of Vibrational Spectra
Quantum chemical methods are indispensable for the prediction and interpretation of the vibrational spectra (infrared and Raman) of molecules, including this compound and its related complexes. These computational techniques can accurately calculate vibrational frequencies and intensities, providing a deeper understanding of molecular structure, bonding, and dynamics. mdpi.com The primary approach involves calculating the second derivatives of the energy with respect to the atomic positions to obtain the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes, which describe the collective motion of the atoms for each vibration. ethz.ch
Density functional theory (DFT) is a widely used method for modeling vibrational spectra due to its favorable balance of accuracy and computational cost. researchgate.net Hybrid DFT functionals are often employed for this purpose. mdpi.com The calculation of infrared intensities relies on determining the change in the molecular dipole moment during a vibration, while Raman intensities are related to the change in the polarizability of the molecule. mdpi.comnih.gov
The application of these methods allows for the assignment of experimentally observed vibrational bands to specific molecular motions. mdpi.com This is particularly valuable for complex molecules where experimental spectra can be congested and difficult to interpret. By visualizing the calculated normal modes, researchers can gain a clear picture of the atomic displacements associated with each vibrational frequency. mdpi.com
For larger and more complex systems, such as cobalt complexes with organic ligands, computational efficiency becomes a significant consideration. The development of specialized software and algorithms, such as those that enable parallel computing, has made it possible to calculate the vibrational spectra of very large molecules. ethz.ch Furthermore, quantum chemical models can account for environmental effects, such as solvation, which can influence vibrational frequencies.
While challenges remain, particularly in accurately modeling anharmonicity and complex intermolecular interactions, quantum chemical modeling of vibrational spectra is a robust and essential tool in modern chemistry. mdpi.com It complements experimental spectroscopic techniques and provides detailed insights into the fundamental properties of molecules like this compound.
Table 2: Information Obtainable from Quantum Chemical Modeling of Vibrational Spectra
| Calculated Parameter | Description | Relevance to Spectroscopy |
|---|---|---|
| Vibrational Frequencies | The frequencies at which the molecule vibrates, corresponding to its normal modes. | Predicts the positions of absorption bands in IR and Raman spectra. |
| Normal Modes | The specific patterns of atomic motion for each vibrational frequency. | Allows for the assignment of spectral bands to specific bond stretches, bends, etc. |
| Infrared (IR) Intensities | Proportional to the square of the change in the molecular dipole moment during a vibration. | Predicts the relative intensities of bands in an IR spectrum. |
| Raman Intensities | Proportional to the square of the change in the molecular polarizability during a vibration. | Predicts the relative intensities of bands in a Raman spectrum. |
Emerging Research Directions and Future Outlook
Novel Synthetic Routes for Advanced Cobalt Chloride Materials
The development of advanced materials necessitates innovative and precise synthetic strategies. For this compound, research has moved beyond conventional methods to create materials, particularly at the nanoscale, with tailored properties for specific applications.
Several novel routes are being explored:
Hydrothermal Synthesis: This method involves chemical reactions in aqueous solutions at high temperatures and pressures. It has been successfully used to create cobalt oxide (Co₃O₄) and cobalt hydroxide (B78521) nanoparticles from this compound precursors. researchgate.netsemanticscholar.orgacs.org By controlling parameters like temperature, time, and the concentration of reactants, researchers can produce nanocrystals with specific morphologies, such as flower-like, cube-like, or octahedral shapes. acs.orgrsc.org
Solution Combustion Synthesis (SCS): An effective, rapid, and cost-effective method for producing nanoscale materials, SCS utilizes an exothermic reaction between an oxidizer (like cobalt nitrate (B79036), derived from this compound) and an organic fuel (such as urea (B33335) or glycine). ijche.irjetir.org This self-sustaining reaction produces fine, high-purity ceramic powders, including cobalt oxide nanoparticles with a cubic spinel phase and crystallite sizes as small as 27 nm. jetir.orgresearchgate.net
Complex Demolition via Ultrasonication: This technique employs ultrasound to synthesize nanoparticles. For instance, cobalt nanoparticles can be formed from a cobalt(II) chloride salt and a Schiff base ligand in an ultrasonic bath. uliege.be This method offers a rapid and efficient alternative to traditional sol-gel or thermal degradation processes. uliege.be
Gamma Radiolytic Technique: This method uses gamma radiation to reduce cobalt(II) ions (from CoCl₂) to zerovalent cobalt atoms, which then agglomerate into nanoparticles. mdpi.com The size of the resulting nanoparticles can be controlled by adjusting the radiation dose, with particle sizes reportedly decreasing from 12 nm to 7 nm as the dose increases. mdpi.com
These advanced synthetic methods are crucial for developing materials with enhanced catalytic, magnetic, and electronic properties.
| Synthetic Route | Precursor Example | Key Features | Resulting Material Example |
| Hydrothermal Synthesis | Cobalt(II) chloride | High temperature/pressure aqueous reaction; morphology control. researchgate.netacs.org | Euhedral Co₃O₄ nanocrystals. acs.org |
| Solution Combustion | Cobalt(II) nitrate (from CoCl₂) | Rapid, cost-effective, exothermic reaction. ijche.irjetir.org | Cubic spinel Co₃O₄ nanoparticles (~27 nm). jetir.org |
| Ultrasonication | Cobalt(II) chloride | Uses ultrasound for complex demolition; fast process. uliege.be | Cobalt nanoparticles. uliege.be |
| Gamma Radiolysis | Cobalt(II) chloride | Uses gamma radiation for reduction; size control via dose. mdpi.com | Cobalt nanoparticles (7-12 nm). mdpi.com |
Interdisciplinary Applications of this compound in Emerging Technologies
The unique properties of this compound and its derivatives are being harnessed in a variety of cutting-edge technologies, spanning energy, electronics, and environmental science.
Energy Storage and Conversion: Cobalt compounds are critical for the performance of lithium-ion batteries, enhancing energy density, thermal stability, and lifespan. noahchemicals.comeszoneo.com this compound hexahydrate serves as a precursor for fabricating cobalt-based electrocatalysts used in water-splitting for hydrogen production and in energy storage devices like supercapacitors. prochemonline.com Cobalt-based catalysts are also being investigated for oxygen-reduction reactions in fuel cells. mdpi.com
Catalysis: this compound is a versatile catalyst in organic synthesis and industrial processes. fairskyindustrial.com It is used in Fischer-Tropsch synthesis to produce synthetic fuels. rsc.org Its catalytic activity is also leveraged in creating metal-organic frameworks (MOFs), which have applications in gas storage and separation. prochemonline.com
Sensors: The hygroscopic nature of this compound, which causes a color shift from blue (anhydrous) to pink (hydrated), makes it an effective and simple humidity indicator. fairskyindustrial.com This property is being integrated into more advanced sensor technologies. Furthermore, cobalt-doped materials and cobalt corroles are being developed for detecting various gases, including carbon monoxide (CO). jetir.orgresearchgate.net
Biomedical Imaging and Materials: In biomedical research, this compound is used to create cobalt-doped biomaterials. prochemonline.com Nanomaterials modified with cobalt have shown potential for bioimaging applications, including fluorescence and magnetic resonance imaging (MRI). prochemonline.com
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials science by accelerating the discovery and optimization of new materials and processes. While specific applications to this compound are still emerging, the potential is significant.
Accelerating Materials Discovery: AI can sift through vast chemical databases to predict novel this compound-based compounds with desired properties, such as enhanced catalytic activity or specific electronic characteristics.
Optimizing Synthetic Processes: Machine learning algorithms can analyze experimental data to optimize the parameters of synthetic routes like hydrothermal synthesis or solution combustion. This can lead to more efficient production of advanced materials with precise control over particle size and morphology, reducing development time and cost.
Predicting Material Properties: Computational models powered by AI can predict the physical and chemical properties of new this compound materials before they are synthesized, guiding experimental efforts toward the most promising candidates.
Understanding Reaction Mechanisms: AI can help elucidate complex reaction pathways in cobalt-catalyzed processes, providing deeper insights that can lead to the design of more efficient and selective catalysts.
Sustainable and Eco-Friendly Approaches in this compound Chemistry
As the demand for cobalt grows, particularly for battery technology, the need for sustainable practices in its use and synthesis becomes paramount. Green chemistry principles are increasingly being applied to this compound research.
Green Synthesis of Nanoparticles: A major focus of eco-friendly research is the "green synthesis" of cobalt nanoparticles using plant extracts. ijsdr.orgnih.govijcps.orgresearchgate.net Extracts from plants like Moringa oleifera or Ocimum sanctum contain phytochemicals that act as natural reducing and stabilizing agents, converting this compound into nanoparticles under mild conditions without the use of toxic chemicals. ijsdr.orgijcps.org This biofabrication method is cost-effective, non-hazardous, and environmentally benign. ijcps.orgchalcogen.ro
Development of Sustainable Catalysts: Research is underway to develop cobalt-based catalysts that are more sustainable than those based on precious metals. sciencedaily.commdpi.com For example, crystal phase-controlled cobalt nanoparticles have shown exceptional performance in hydrogenation reactions under mild conditions, offering a reusable and more abundant alternative to noble metal catalysts. sciencedaily.com
Recycling and Circular Economy: The recycling of cobalt from industrial waste, particularly from spent lithium-ion batteries, is a critical area of sustainable chemistry. Developing efficient, closed-loop recycling processes for cobalt compounds helps to reduce the environmental impact of mining and ensures a more secure supply chain.
| Sustainable Approach | Description | Example |
| Green Synthesis | Using biological materials like plant extracts as reducing and capping agents. ijsdr.orgnih.gov | Synthesis of cobalt nanoparticles using Moringa oleifera leaf extract. ijsdr.org |
| Sustainable Catalysis | Developing catalysts from abundant, less toxic metals as alternatives to precious metals. sciencedaily.com | Phase-controlled cobalt nanoparticles for hydrogenation reactions. sciencedaily.com |
| Recycling | Recovering and reusing cobalt from end-of-life products to create a circular economy. | Closed-loop recycling of cobalt from spent lithium-ion batteries. |
Further Exploration of Biological Mechanisms and Therapeutic Potential (Mechanistic Focus)
This compound is widely used in biomedical research as a chemical inducer of hypoxia-like conditions, allowing for the study of cellular responses to low oxygen. This research has unveiled complex biological mechanisms with potential therapeutic implications.
Hypoxia-Inducible Factor (HIF-1α) Stabilization: Under normal oxygen conditions (normoxia), the transcription factor HIF-1α is rapidly degraded. This compound mimics hypoxia by inhibiting the prolyl hydroxylase enzymes that mark HIF-1α for degradation. nih.govnih.gov This leads to the stabilization and accumulation of HIF-1α, which then activates a cascade of genes involved in processes like angiogenesis and erythropoiesis. tandfonline.commdpi.comfrontiersin.org This mechanism is a key tool for studying diseases where hypoxia plays a central role. nih.govnih.gov
Induction of Reactive Oxygen Species (ROS): CoCl₂ treatment leads to the generation of reactive oxygen species (ROS). spandidos-publications.com This oxidative stress is a key secondary mechanism through which this compound exerts its biological effects. tandfonline.com The production of ROS can damage cellular components and trigger signaling pathways involved in cell death. spandidos-publications.comphysiology.org
Apoptosis and Cell Cycle Arrest: this compound can induce apoptosis (programmed cell death) in various cell types, including cancer cells. spandidos-publications.comspandidos-publications.comglobethesis.com The apoptotic pathway can be triggered by ROS production and involves the activation of caspases (like caspase-3) and changes in the expression of pro- and anti-apoptotic proteins such as Bax and Bcl-2. tandfonline.comglobethesis.comacs.org It can also cause cell cycle arrest, often at the G1 phase, thereby inhibiting cell proliferation. spandidos-publications.comglobethesis.com
Mitochondrial Dysfunction: The mitochondria are a primary target of CoCl₂-induced stress. It can cause a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial health. researchgate.net This dysfunction is linked to ROS production and can lead to mitochondrial fission, a process regulated by proteins like Drp1, ultimately contributing to apoptosis. physiology.orgnih.gov The entire process—from ROS generation to mitochondrial fission and apoptosis—highlights a complex, interconnected pathway of cellular response to CoCl₂-induced stress. physiology.orgnih.gov
| Biological Mechanism | Description | Key Mediators/Effects |
| HIF-1α Stabilization | Inhibits prolyl hydroxylase, preventing HIF-1α degradation and mimicking hypoxia. nih.govnih.gov | Accumulation of HIF-1α protein, activation of hypoxia-responsive genes. tandfonline.commdpi.com |
| ROS Production | Generates reactive oxygen species, leading to oxidative stress. spandidos-publications.com | DNA damage, lipid peroxidation, activation of stress signaling pathways. tandfonline.comacs.org |
| Apoptosis Induction | Triggers programmed cell death through multiple pathways. spandidos-publications.comspandidos-publications.com | Caspase-3 activation, altered Bax/Bcl-2 ratio. tandfonline.comglobethesis.com |
| Mitochondrial Dysfunction | Disrupts mitochondrial function and integrity. researchgate.net | Decreased mitochondrial membrane potential, Drp1-mediated fission. physiology.orgnih.gov |
Q & A
Q. What are the standard methodologies for quantifying trace cobalt ions in biological or environmental samples?
- Methodological Answer :
Micelle-mediated microextraction using surface-active ionic liquids (SAILs) like C16MeImCl combined with Triton X-114 improves sensitivity. Key steps:- Optimize pH, SAIL concentration, and temperature using Box-Behnken design .
- Validate with calibration curves (linear range: 0.01–5.5 mg L⁻¹, LOD: 0.005 mg L⁻¹) and spike-recovery tests in matrices (e.g., vitamin B12 samples) .
- Compare extraction efficiency (RSD <1%) against conventional cloud-point extraction to confirm reproducibility .
Q. How is cobalt chloride utilized to simulate hypoxia in in vitro cell studies?
- Methodological Answer :
- Concentration range : 100–300 µM CoCl₂ induces hypoxia-like responses by stabilizing HIF-1α .
- Validation : Use qRT-PCR to measure hypoxia-responsive genes (e.g., ERV3) and normalize to housekeeping genes (e.g., β-actin) .
- Controls : Include normoxic (untreated) and chemical hypoxia controls (e.g., deferoxamine) to isolate CoCl₂-specific effects .
- Concentration range : 100–300 µM CoCl₂ induces hypoxia-like responses by stabilizing HIF-1α .
Q. What safety protocols are critical when handling this compound hexahydrate?
- Methodological Answer :
- Exposure control : Use fume hoods for powder handling; avoid inhalation (H330 hazard) .
- Waste disposal : Neutralize acidic CoCl₂ solutions before disposal to prevent environmental release (R50/53 hazard) .
- Documentation : Follow GB/T 16483-2008 and GB/T 17519-2013 standards for hazard communication .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis methods for cobalt(III) chloride (CoCl₃)?
- Methodological Answer :
- Historical claims : Early reports (1920s–1930s) describe CoCl₃ as green ethanol-soluble crystals stable below −60°C, but these may reflect impurities like [CoCl₆]³⁻ .
- Modern synthesis : Use low-temperature (<−60°C) routes with anhydrous CoCl₂ and Cl₂ gas; characterize via X-ray absorption spectroscopy (XAS) to confirm oxidation state .
- Reproducibility : Replicate under inert atmospheres and validate purity via magnetic susceptibility measurements .
Q. What experimental design considerations are essential for using this compound in allergic dermatitis models?
- Methodological Answer :
- Dose calibration : Serial dilutions (e.g., 0.1–1.0% CoCl₂) on hydrocolloid patches; define thresholds via erythema scoring .
- Application : Apply patches under occlusion for 48 hrs, with readings at 24–72 hrs post-removal to capture delayed hypersensitivity .
- Confounders : Control for vehicle effects (e.g., Duoderm adhesive) and inter-individual variability using paired skin sites .
Q. How should researchers address variability in hypoxic responses induced by this compound across cell lines?
- Methodological Answer :
- Dose titration : Pre-test CoCl₂ cytotoxicity (e.g., MTT assay) to identify sub-lethal concentrations for each cell type .
- Time-course analysis : Measure HIF-1α stabilization at 6–24 hrs to account for kinetic differences .
- Mechanistic validation : Inhibit HIF-1α (e.g., siRNA) to confirm CoCl₂-specific pathways versus off-target effects .
Q. What statistical approaches are recommended for optimizing cobalt ion extraction parameters?
- Methodological Answer :
- Multivariate optimization : Use Box-Behnken design to evaluate interactions between pH, SAIL concentration, and temperature .
- Response surface modeling : Predict optimal conditions (e.g., 25°C, pH 8.5) and validate with triplicate extractions .
- Error analysis : Report confidence intervals for detection limits and RSD% for inter-day precision .
Tables for Key Data
Q. Table 1. Comparison of Cobalt Ion Extraction Methods
| Parameter | SAIL-Mediated Method | Conventional CPE |
|---|---|---|
| Linear range | 0.01–5.5 mg L⁻¹ | 0.1–4.0 mg L⁻¹ |
| LOD | 0.005 mg L⁻¹ | 0.02 mg L⁻¹ |
| RSD% | 0.9% | 2.5% |
| Extraction time | 15 min | 30 min |
Q. Table 2. This compound in Hypoxia Studies
| Cell Line | CoCl₂ Dose (µM) | ERV3 Fold Change |
|---|---|---|
| L-428 | 200 | 4.2 |
| L-540 | 200 | 3.8 |
| KM-H2 | 200 | 2.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
